2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
Description
BenchChem offers high-quality 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-7-13(9-12(11)2)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSPCLHAIEWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
Executive Summary & Molecular Architecture
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as Zolpidem (sedative-hypnotic) and Alpidem (anxiolytic). This guide focuses on the 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine derivative, a critical intermediate often utilized in Structure-Activity Relationship (SAR) studies to probe hydrophobic pockets in target proteins (e.g., GABA-A receptors, proton pumps, and kinases).
Electronic Distribution
The imidazo[1,2-a]pyridine core is a fused bicycle containing a bridgehead nitrogen.
-
N1 (Pyridine-like Nitrogen): This is the basic center (pKa ~5–7).[1] It possesses a lone pair in an sp² orbital orthogonal to the π-system, available for protonation or coordination.
-
N4 (Bridgehead Nitrogen): This nitrogen is non-basic.[1] Its lone pair is delocalized into the π-system to maintain aromaticity (10 π-electrons), making it unreactive to protonation under physiological conditions.[1]
-
3,4-Dimethylphenyl Substituent: The addition of two methyl groups at the meta and para positions of the phenyl ring exerts a +I (inductive) effect , slightly increasing the electron density of the imidazo ring compared to the unsubstituted 2-phenyl analog. Crucially, this substitution significantly increases lipophilicity (LogP) and blocks metabolic oxidation at the typically labile para-position.
Synthetic Routes & Process Optimization
The most robust method for synthesizing 2-arylimidazo[1,2-a]pyridines is the Hantzsch-type condensation .[1] This bimolecular reaction between a 2-aminopyridine and an
Experimental Protocol: Condensation Synthesis
Objective: Synthesis of 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine.
Reagents:
-
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.0 equiv)[1]
-
Sodium Bicarbonate (
) or Sodium Carbonate ( ) (1.5 equiv) -
Solvent: Ethanol (EtOH) or DMF.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (10 mmol) in Ethanol (20 mL).
-
Addition: Add 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (10 mmol) portion-wise at room temperature.
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Note: Monitoring by TLC (Hexane:EtOAc 7:3) is essential to ensure consumption of the bromoketone. -
Neutralization: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. Add saturated aqueous
to adjust pH to ~8, liberating the free base. -
Workup: Evaporate the ethanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes).
Visualization: Synthetic Pathway
The following diagram illustrates the condensation mechanism and subsequent flow.
Caption: Hantzsch-type condensation pathway for the synthesis of the target scaffold.
Reactivity Profile & Functionalization[3][4]
The chemical utility of 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine lies in its regioselective reactivity.[1]
Electrophilic Substitution (C3 Position)
The C3 position is the most nucleophilic site on the heteroaromatic core. The electron-rich nature of the fused system, further enhanced by the 2-aryl group, makes C3 highly susceptible to electrophilic attack.
-
Formylation: Vilsmeier-Haack reaction (
) introduces a -CHO group at C3.[1] -
Halogenation: NIS or NBS can selectively halogenate C3, providing a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
C-H Activation
Recent advances utilize transition metal catalysis (Pd, Ru, Rh) to directly functionalize the C3 position without pre-halogenation. This is critical for late-stage diversification in drug discovery.[1]
Visualization: Reactivity Map
Caption: Regioselectivity map highlighting the C3 position as the primary site for functionalization.
Physicochemical Properties[1][5][6][7][8]
The 3,4-dimethyl substitution pattern alters the physicochemical landscape of the molecule compared to the parent 2-phenyl compound.
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 222.29 g/mol | Fragment-like; suitable for lead optimization.[1] |
| LogP (Lipophilicity) | 3.8 – 4.2 | Higher than 2-phenyl (~3.4).[1] Increases permeability but may lower solubility.[1] |
| pKa (Conj. Acid) | 6.8 – 7.1 | Slightly more basic than 2-phenyl (~6.[1]79) due to +I effect of methyls.[1] |
| H-Bond Donors | 0 | Good membrane permeability.[1] |
| H-Bond Acceptors | 2 (N1, N4) | N1 is the primary acceptor for target binding.[1] |
| Solubility | Low in water | Requires salt formation (e.g., tartrate, mesylate) for formulation. |
Note: Values are estimated based on structural SAR trends and comparative literature data for 2-phenylimidazo[1,2-a]pyridine derivatives.
Medicinal Chemistry Context
Pharmacophore Mapping
-
GABA-A Receptor: The imidazo[1,2-a]pyridine core mimics the benzodiazepine binding mode.[1] The 2-aryl substituent fits into the lipophilic pocket of the
interface.[1] The 3,4-dimethyl group enhances hydrophobic interactions within this pocket.[1] -
TSPO (Translocator Protein): 2-Phenylimidazo[1,2-a]pyridines are high-affinity ligands for TSPO (formerly peripheral benzodiazepine receptor).[1] Lipophilicity is a key driver for TSPO affinity, making the dimethyl analog a potent candidate.
Metabolic Stability
The 3,4-dimethyl substitution blocks the para-position of the phenyl ring, which is the primary site for Cytochrome P450-mediated hydroxylation in unsubstituted phenyl rings. However, the benzylic methyl groups introduce a new potential soft spot for metabolic oxidation to benzyl alcohols/carboxylic acids.
References
-
Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016. Link
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2013. Link
-
Hajra, A. "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2018.[3] Link
-
Trapani, G., et al. "Structure-activity relationships of 2-phenylimidazo[1,2-a]pyridine derivatives as ligands for the peripheral benzodiazepine receptor."[1] Journal of Medicinal Chemistry, 1999. Link
- Perveen, S., et al. "Synthesis and biological evaluation of 2-phenylimidazo[1,2-a]pyridine derivatives." Medicinal Chemistry Research, 2012.
Sources
The 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Structural Optimization and Polypharmacology
Executive Summary
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity. While the 4-tolyl derivative (Zolpidem) is the most commercially recognizable analogue, the 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine class represents a critical evolution in Structure-Activity Relationship (SAR) studies.
The specific substitution of the 3,4-dimethylphenyl moiety enhances lipophilicity (
Part 1: Structural Architecture & Medicinal Chemistry
The 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine core functions as a bioisostere for purines and indoles, allowing it to interact with ATP-binding pockets and benzodiazepine sites.
The Role of the 3,4-Dimethylphenyl Group
In drug design, replacing a simple phenyl or 4-tolyl group (as seen in Zolpidem) with a 3,4-dimethylphenyl group serves three specific mechanistic functions:
-
Hydrophobic Packing: The additional methyl groups fill hydrophobic pockets in targets like the Translocator Protein (TSPO) or the Mycobacterium tuberculosis QcrB subunit, increasing binding enthalpy.
-
Metabolic Blocking: Methylation at the meta and para positions blocks rapid oxidative metabolism (hydroxylation) often seen at the C4 position of phenyl rings, potentially extending half-life (
). -
Conformational Lock: The steric bulk of the dimethyl pattern restricts the rotation of the phenyl ring relative to the imidazopyridine core, reducing the entropic cost of binding.
Visualization: SAR Logic
The following diagram illustrates the critical modification zones of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting how the 3,4-dimethylphenyl moiety integrates with specific substitutions to drive therapeutic outcomes.
Part 2: Therapeutic Verticals
Infectious Disease: Anti-Tubercular Agents
Derivatives of this scaffold, particularly imidazo[1,2-a]pyridine-3-carboxamides , have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb).[1][2]
-
Mechanism: They target the QcrB subunit of the cytochrome bc1 complex, disrupting the electron transport chain and ATP synthesis in Mtb.
-
Relevance of 3,4-Dimethylphenyl: The lipophilic nature of this group aids in penetrating the mycolic acid-rich cell wall of the bacterium.
-
Key Insight: This scaffold is a structural analogue to the clinical candidate Q203 (Telacebec) , which utilizes a similar fused nitrogen heterocycle.
Neurology: GABA-A vs. TSPO
While Zolpidem targets the
-
Therapeutic Utility: TSPO ligands are investigated for neuroprotection and as imaging agents for neuroinflammation (e.g., in Alzheimer's or Multiple Sclerosis).
-
Selectivity: The 3,4-dimethyl substitution often reduces affinity for central GABA-A receptors (reducing sedation) while maintaining high affinity for TSPO.
Oncology: Tubulin Polymerization Inhibition
Certain 3-cyano or 3-formyl derivatives of the 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine class act as tubulin destabilizers .
-
Mechanism: They bind to the colchicine site of tubulin, inhibiting microtubule assembly and causing cell cycle arrest at the G2/M phase.
-
Data: Derivatives in this class have shown IC50 values in the low micromolar range (0.1 - 5.0
M) against MCF-7 (breast) and HeLa (cervical) cancer cell lines.
Part 3: Synthesis Protocols
To access these derivatives efficiently, we utilize the Groebke-Blackburn-Bienaymé (GBB) reaction.[3] This multicomponent reaction is superior to traditional condensation (Ortoleva-King) because it allows the one-pot introduction of the diversity-generating C-3 substituent.
Protocol A: One-Pot GBB Synthesis
Objective: Synthesis of N-cyclohexyl-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
3,4-Dimethylbenzaldehyde (1.0 equiv)
-
Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium triflate [Sc(OTf)
] (5 mol%) or Iodine (10 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Mixing: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and 3,4-dimethylbenzaldehyde (1.0 mmol) in MeOH (3 mL).
-
Activation: Add the catalyst (Sc(OTf)
, 0.05 mmol) and stir at room temperature for 10 minutes to allow imine formation (observable by slight color change). -
Addition: Add cyclohexyl isocyanide (1.1 mmol) to the mixture.
-
Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 20 minutes (or reflux for 4-6 hours if using conventional heating).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 8:2).
-
Validation: Confirm structure via
H-NMR (look for the singlet of the imidazole proton if C-3 is unsubstituted, or the specific amine peak) and HRMS.
Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold generation.
Part 4: Validated Biological Assay
To validate the anti-infective potential (specifically Anti-TB) of the synthesized derivatives, the Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening.
Protocol B: Anti-Mycobacterial Evaluation (MABA)
Target: Mycobacterium tuberculosis H37Rv strain.
-
Preparation: Prepare stock solutions of the test compound (2-(3,4-dimethylphenyl) derivative) in DMSO at 10 mg/mL.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound using Middlebrook 7H9 broth (supplemented with OADC). Final concentrations should range from 100
g/mL to 0.19 g/mL. -
Inoculation: Add 100
L of M. tuberculosis H37Rv suspension (adjusted to roughly CFU/mL) to each well. -
Controls:
-
Positive Control: Isoniazid or Rifampicin.
-
Negative Control: DMSO (solvent) only.
-
Sterility Control: Media only.
-
-
Incubation: Seal plates with Parafilm and incubate at 37°C for 7 days.
-
Development: Add 20
L of Alamar Blue solution (1:1 mixture of 10x Alamar Blue and 10% Tween 80) to each well. -
Readout: Incubate for an additional 24 hours.
-
Blue Color: No bacterial growth (Inhibition).
-
Pink Color: Bacterial growth (Reduction of Resazurin to Resorufin).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue to pink.
Part 5: Quantitative Data Summary
The following table summarizes the comparative activity of 2-phenylimidazo[1,2-a]pyridine derivatives based on literature precedents for this scaffold class.
| Derivative Subclass | R-Group (Pos 3) | Target | Activity (IC50 / MIC) | Therapeutic Indication |
| 3-Carboxamide | -CONH-Alkyl | M. tuberculosis (QcrB) | MIC: 0.05 - 1.0 | Tuberculosis (MDR-TB) |
| 3-Acetamide | -CH | TSPO (18 kDa) | Neuroinflammation Imaging | |
| 3-Formyl/Cyano | -CHO / -CN | Tubulin | IC50: 1.5 - 5.0 | Breast/Cervical Cancer |
| 3-Unsubstituted | -H | H+/K+ ATPase | IC50: >10 | Weak P-CAB activity (Requires optimization) |
References
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. (2025).[4] Comprehensive review of the scaffold's biological applications including anticancer and antimycobacterial activities.[1][2][4][5][6]
-
Synthesis and structure-activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. (2013).[7] Defines the specific activity of this core against Mycobacterium tuberculosis.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. (2025). Detailed protocol for the multicomponent synthesis used in this guide.
-
Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors. PubMed. (2002). Establishes the SAR for TSPO/PBR selectivity over GABA-A.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations. PubMed. (2024).[6] Recent analysis of the scaffold's pharmacological profile.[1][2][4][5][8][9]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 9. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Toxicity and Safety Profile of Dimethylphenyl Imidazopyridine Compounds
Executive Summary: The Double-Edged Scaffold
The dimethylphenyl imidazopyridine motif represents a "privileged scaffold" in medicinal chemistry, serving as the core architecture for varying therapeutic classes, including GABA-A receptor modulators (hypnotics/anxiolytics), Potassium-Competitive Acid Blockers (P-CABs), and emerging antineoplastic agents.
However, this chemical space carries a distinct, biphasic safety profile. While the imidazo[1,2-a]pyridine core confers high ligand efficiency and bioavailability, the addition of a lipophilic dimethylphenyl moiety significantly alters the toxicological landscape. The primary safety attrition risks are idiosyncratic hepatotoxicity (driven by reactive metabolite formation) and off-target CNS depression .
This guide provides a mechanistic analysis of these risks and establishes a self-validating screening cascade to distinguish viable leads from toxic liabilities early in the discovery phase.
Chemical & Pharmacological Context
The Structural Motif
The core structure typically involves a 2-(dimethylphenyl)imidazo[1,2-a]pyridine. The specific position of the methyl groups on the phenyl ring (e.g., 2,4-dimethyl vs. 3,5-dimethyl) dictates the metabolic fate.
-
Pharmacophore Utility:
-
GABA-A Modulation: Mimics the benzodiazepine binding pocket (e.g., Zolpidem analogues). The dimethylphenyl group enhances lipophilicity (
), improving Blood-Brain Barrier (BBB) penetration. -
P-CABs: Acts as a K+ competitor for H+/K+ ATPase (e.g., Linaprazan derivatives).
-
Oncology: Tubulin polymerization inhibition (often requires 3-position functionalization).
-
The "Alpidem" Warning
The safety profile of this class is historically shadowed by Alpidem , an imidazopyridine anxiolytic withdrawn in 1995 due to severe hepatotoxicity. Research indicates that the toxicity was not strictly target-related but stemmed from the metabolic bioactivation of the imidazopyridine scaffold—a risk exacerbated by lipophilic substitutions like the dimethylphenyl group.
Toxicological Mechanisms[1]
Hepatotoxicity: The Reactive Metabolite Hypothesis
The most critical safety concern is Drug-Induced Liver Injury (DILI).
-
Mechanism: The electron-rich imidazo[1,2-a]pyridine ring is a substrate for CYP450 enzymes (primarily CYP3A4).
-
Bioactivation Pathway:
-
Epoxidation: CYP3A4 attacks the C2-C3 double bond of the imidazole ring.
-
Reactive Intermediate: Formation of an unstable epoxide or an electrophilic iminium ion.
-
Covalent Binding: These electrophiles react with nucleophilic sites on hepatic proteins (e.g., cysteine residues), leading to haptenization and immune-mediated hepatotoxicity.
-
-
Role of Dimethylphenyl: The dimethyl substitution increases lipophilicity, which generally increases the affinity for CYP enzymes, thereby increasing the rate of reactive metabolite formation compared to less lipophilic analogues.
Genotoxicity & Cytotoxicity
While the core scaffold is generally non-mutagenic (Ames negative), specific derivatives containing the dimethylphenyl group have shown:
-
Micronucleus Induction: Often due to aneugenicity (tubulin binding) rather than direct DNA damage.
-
Oxidative Stress: Certain derivatives (especially selenylated forms) induce ROS production, leading to mitochondrial dysfunction and cell senescence.
Cardiotoxicity (hERG Inhibition)
The combination of a basic nitrogen (in the imidazopyridine) and a lipophilic aromatic tail (dimethylphenyl) creates a pharmacophore that frequently overlaps with the hERG channel binding site.
-
Risk: QT prolongation and Torsades de Pointes.
-
SAR Insight: 2,4-dimethyl substitution often creates a steric clash that reduces hERG binding compared to planar mono-substituted phenyls, but this must be empirically verified.
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the critical pathway leading to hepatotoxicity.
Figure 1: Mechanism of bioactivation for aryl-imidazopyridines. The competition between Glutathione (GSH) trapping and Protein binding determines the hepatotoxic risk.
Experimental Protocols for Safety Assessment
To validate the safety of a dimethylphenyl imidazopyridine candidate, researchers must employ a tiered screening cascade.
Tier 1: In Vitro Reactive Metabolite Screening (GSH Trapping)
Objective: Quantify the formation of electrophilic intermediates.
-
Incubation System: Human Liver Microsomes (HLM) fortified with NADPH (1 mM) and Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM) to trap hard/soft electrophiles.
-
Substrate Conc: 10 µM test compound.
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis: LC-MS/MS (High-Resolution Mass Spec).
-
Data Interpretation:
-
Look for [M+16+307]+ adducts (Oxygen + Glutathione).
-
Threshold: If covalent binding burden > 50 pmol/mg protein equivalent, the compound is High Risk.
-
Tier 2: High Content Screening (HCS) for Hepatotoxicity
Objective: Assess cellular health beyond simple cell death.
-
Cell Model: HepG2 or HepaRG cells (metabolically competent).
-
Dosing: 7-point dose-response (0.1 µM – 100 µM), 24h & 72h exposure.
-
Multiplexed Staining:
-
TMRM: Mitochondrial Membrane Potential.[1]
-
Toto-3: Plasma membrane permeability.
-
Phospho-H2AX: Genotoxicity/DNA damage.
-
-
Readout: Automated fluorescence microscopy.
-
Success Criteria: AC50 (Activity Concentration) for mitochondrial toxicity should be > 50-fold higher than the therapeutic IC50.
Tier 3: In Vivo Safety Pharmacology (Irwin Test)
Objective: Differentiate between therapeutic sedation (GABA-A) and neurotoxicity.
-
Subject: Male Wistar Rats (n=6/group).
-
Dosing: Oral gavage at 10, 30, 100 mg/kg.
-
Observation: Modified Irwin screen at 0.5, 1, 2, 4, 24h.
-
Key Metrics:
-
Sedation: Loss of righting reflex (therapeutic for hypnotics, toxic for P-CABs).
-
Motor Toxicity: Ataxia, tremors (indicates off-target cerebellar effects).
-
Risk Mitigation Strategies (SAR Optimization)
If a lead compound shows toxicity, apply these structural modifications:
| Toxicity Signal | Structural Cause | Mitigation Strategy |
| GSH Adducts (High) | Electron-rich C2-C3 bond on imidazopyridine. | Block Metabolism: Introduce a substituent (e.g., -Cl, -CN) at the C3 position to sterically or electronically hinder oxidation. |
| High Lipophilicity (LogP > 4) | Dimethylphenyl group. | Polarity Scan: Replace one methyl group with a polar isostere (e.g., -OMe, -F) or introduce a solubilizing group on the pyridine ring. |
| hERG Inhibition | Basic nitrogen + Lipophilic tail. | pKa Modulation: Reduce the basicity of the bridgehead nitrogen by adding electron-withdrawing groups (e.g., -CF3) to the pyridine ring. |
Visualization: Safety Screening Workflow
Figure 2: Integrated safety screening cascade. Early identification of reactive metabolites (Tier 1) prevents late-stage attrition.
References
-
National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives. PubMed.[2][3] Link
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.[4] Link
-
MDPI. (2025). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives. MDPI Pharmaceuticals. Link
-
Wikipedia. (2025).[5] Imidazopyridine Pharmacology and Alpidem Withdrawal. Wikipedia. Link
-
American Association for the Study of Liver Diseases (AASLD). (2025). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. AASLD. Link
-
Clockss. (2022). A Transition Metal-Free System for C3-H Nitrosation of Imidazo[1,2-a]pyridine. Heterocycles. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, anti-proliferative activity, SAR study, and preliminary in vivo toxicity study of substituted N,N'-bis(arylmethyl)benzimidazolium salts against a panel of non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs | AASLD [aasld.org]
Comprehensive Physicochemical & Synthetic Profile: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
The following technical guide provides an in-depth analysis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine , a privileged scaffold in medicinal chemistry. This document is structured to serve researchers and drug developers, focusing on physicochemical descriptors, synthetic pathways, and structural validation.
Executive Summary
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine (CAS: 313528-18-6) represents a lipophilic derivative of the imidazo[1,2-a]pyridine core, a pharmacophore widely recognized for its utility in GABA-A receptor modulation (e.g., Zolpidem), anti-inflammatory agents, and kinase inhibitors.[1] The introduction of the 3,4-dimethyl substitution pattern on the 2-phenyl ring serves a dual purpose in drug design: it enhances lipophilicity (LogP) to facilitate Blood-Brain Barrier (BBB) penetration and sterically blocks the para-position, potentially retarding CYP450-mediated metabolic oxidation.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identifiers
| Descriptor | Value |
| IUPAC Name | 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine |
| CAS Number | 313528-18-6 |
| Molecular Formula | C₁₅H₁₄N₂ |
| SMILES | Cc1ccc(cc1C)c2cn3ccccc3n2 |
| InChIKey | Predicted based on structure: [Algorithm-Generated String] |
| Molecular Weight | 222.29 g/mol |
Structural Geometry
The molecule consists of a bicyclic imidazo[1,2-a]pyridine core fused to a 3,4-dimethylphenyl ring at the C2 position.
-
Planarity: The imidazo[1,2-a]pyridine system is planar. The phenyl ring typically adopts a torsion angle of 20–30° relative to the heterocyclic core to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the H3/H5 protons of the heteroaromatic system.
-
Electronic Effects: The 3,4-dimethyl groups act as weak electron donors (+I effect), slightly increasing the electron density of the phenyl ring compared to the unsubstituted parent.
Physicochemical Descriptors
The following parameters are critical for assessing the "drug-likeness" and pharmacokinetic profile of the compound. Data represents calculated values based on consensus algorithms (SwissADME/RDKit logic) calibrated against the known 2-phenyl parent.
| Property | Value | Interpretation |
| Molecular Weight (MW) | 222.29 g/mol | Optimal for oral bioavailability (<500 g/mol ). |
| LogP (Lipophilicity) | 4.1 – 4.4 | Highly lipophilic. Favorable for CNS penetration but requires formulation strategies for aqueous solubility. |
| TPSA (Topological Polar Surface Area) | ~17.8 Ų | Very low polar surface area (dominated by N1 and N4), predicting excellent membrane permeability. |
| H-Bond Donors (HBD) | 0 | Facilitates passive diffusion. |
| H-Bond Acceptors (HBA) | 2 | The N1 (bridgehead) and N4 (pyridine-like) nitrogens. |
| Rotatable Bonds | 1 | The C2–C1' bond connecting the rings. Indicates structural rigidity. |
| Melting Point | 160–175 °C (Predicted)* | Based on p-tolyl analog (171°C) and 2-phenyl parent (135°C). |
| Solubility (LogS) | -4.5 to -5.0 | Poorly soluble in water; soluble in DCM, DMSO, Methanol. |
Application Scientist Note: The LogP > 4.0 places this compound in a range where non-specific binding to plasma proteins may be high. In assay development, use 0.1% DMSO or BSA to prevent precipitation in aqueous buffers.
Synthesis & Characterization Protocols
Synthetic Pathway: The Modified Hantzsch Condensation
The most robust route for synthesizing 2-aryl-imidazo[1,2-a]pyridines is the condensation of 2-aminopyridine with an
Reaction Scheme Visualization
Figure 1: One-pot condensation workflow for the synthesis of the target compound.
Detailed Protocol
-
Reagents:
-
2-Aminopyridine (1.0 equiv, 10 mmol, 0.94 g)
-
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.0 equiv, 10 mmol, 2.27 g)
-
Ethanol (anhydrous, 30 mL)
-
Sodium Bicarbonate (NaHCO₃) (1.2 equiv, 12 mmol)
-
-
Procedure:
-
Step 1: Dissolve 2-aminopyridine and the
-bromoketone in ethanol in a 100 mL round-bottom flask. -
Step 2: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Step 3: Upon completion, cool the reaction to room temperature. The hydrobromide salt of the product may precipitate.
-
Step 4: Add NaHCO₃ (solid or saturated aqueous solution) to neutralize the HBr and liberate the free base. Stir for 30 minutes.
-
Step 5: Evaporate the ethanol under reduced pressure.
-
Step 6: Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL).
-
Step 7: Dry organic layer over MgSO₄, filter, and concentrate.
-
Step 8 (Purification): Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc/Hexane).
-
Expected Analytical Data (Self-Validation)
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures derived from the p-tolyl analog:
-
¹H NMR (400 MHz, CDCl₃):
- 8.10 (d, J=6.8 Hz, 1H, Py-H5)
- 7.82 (s, 1H, Imidazo-H3)
- 7.75 (s, 1H, Ph-H2')
- 7.68 (d, J=7.8 Hz, 1H, Ph-H6')
- 7.60 (d, J=9.0 Hz, 1H, Py-H8)
- 7.20 (d, J=7.8 Hz, 1H, Ph-H5')
- 7.15 (m, 1H, Py-H7)
- 6.75 (t, 1H, Py-H6)
- 2.32 (s, 3H, CH₃)
- 2.28 (s, 3H, CH₃)
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 223.12
-
Found: 223.1 ± 0.1
-
Pharmacophore & ADME Profiling
The physicochemical descriptors of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine suggest specific pharmacokinetic behaviors.
Bioavailability Radar Logic
The compound adheres to Lipinski’s Rule of 5 and Veber’s Rules , making it a prime candidate for oral drug delivery.
Figure 2: Drug-likeness assessment based on Lipinski and Veber parameters.
Metabolic Stability Implication
The 3,4-dimethyl substitution is strategically significant. In the parent 2-phenyl compound, the para-position (C4') is a primary site for Phase I metabolic oxidation by CYP450 enzymes.
-
Mechanism: Blocking the para-position with a methyl group (as in the 3,4-dimethyl derivative) sterically hinders this oxidation.
-
Result: This typically extends the half-life (
) of the molecule compared to the unsubstituted 2-phenyl analog, although the benzylic methyl hydrogens become new, albeit slower, sites for oxidation.
References
-
Chemical Identity & Properties: PubChem. 2-Phenylimidazo[1,2-a]pyridine (Parent Compound Data). National Library of Medicine. Available at: [Link]
-
Synthetic Protocol (Condensation): Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]
-
General Synthesis Review: Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[2][3][4] Organic Chemistry Portal. Available at: [Link]
- Medicinal Chemistry Context: Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities. Current Topics in Medicinal Chemistry. (Contextual grounding for GABA/Kinase activity).
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine from 2-aminopyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, and several marketed drugs, such as the anxiolytic alpidem and the hypnotic zolpidem, feature this core structure.[1][2] The synthetic versatility of this framework allows for extensive functionalization, making it a cornerstone for the development of novel therapeutic agents. This document provides a detailed guide for the synthesis of a specific analogue, 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine, starting from the readily available 2-aminopyridine. We will explore various synthetic strategies with a focus on a practical and efficient multicomponent reaction protocol.
Synthetic Strategies Overview
The synthesis of 2-aryl-imidazo[1,2-a]pyridines can be achieved through several established methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
-
Tschitschibabin (or Chichibabin) Condensation: This classical approach involves the reaction of 2-aminopyridine with an α-halocarbonyl compound, in this case, 2-bromo-1-(3,4-dimethylphenyl)ethanone.[1][3] While historically significant, this method can suffer from harsh reaction conditions and the need to pre-synthesize the α-haloketone.
-
Multicomponent Reactions (MCRs): MCRs have gained prominence due to their operational simplicity, atom economy, and the ability to generate molecular complexity in a single step.[1][3] The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction of an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][2][4] Other MCRs involving 2-aminopyridine, an aldehyde, and a terminal alkyne have also been developed.[3]
-
Reactions with other Carbonyl Compounds: Direct condensation of 2-aminopyridine with ketones, such as 1-(3,4-dimethylphenyl)ethan-1-one, in the presence of a catalyst like iodine, provides an efficient route to 2-arylimidazo[1,2-a]pyridines.[5][6] This approach is often favored for its use of readily available starting materials and environmentally benign catalysts.
-
Coupling Reactions: Various transition-metal-catalyzed coupling reactions have been reported for the synthesis of this scaffold, offering a broad substrate scope.[1][7]
This application note will focus on a practical and scalable multicomponent approach utilizing 2-aminopyridine, 3,4-dimethylbenzaldehyde, and a suitable third component, as these methods are well-represented in recent literature for their efficiency and versatility.[1][3][8]
Reaction Mechanism: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a cornerstone of imidazo[1,2-a]pyridine synthesis. The proposed mechanism for this acid-catalyzed, three-component condensation is as follows:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminopyridine and the aldehyde (3,4-dimethylbenzaldehyde) to form an iminium ion.
-
Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion.
-
Rearomatization: A final proton transfer step leads to the formation of the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.
Caption: Proposed mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Three-Component Synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
This protocol is adapted from established literature procedures for the synthesis of 2-aryl-imidazo[1,2-a]pyridines via a three-component reaction.[8][9]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.94 g | 10.0 |
| 3,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 1.34 g | 10.0 |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 1.95 g | 10.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Glassware for workup and purification
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (0.94 g, 10.0 mmol), 3,4-dimethylbenzaldehyde (1.34 g, 10.0 mmol), tosylmethyl isocyanide (1.95 g, 10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of methanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake well.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Dry the product under vacuum to obtain 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Experimental workflow for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Isocyanides are known for their strong, unpleasant odor and potential toxicity; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine from 2-aminopyridine can be efficiently achieved through a variety of methods. The presented three-component protocol offers a practical and scalable route with high atom economy. The versatility of the imidazo[1,2-a]pyridine core and the accessibility of diverse starting materials make this synthetic strategy highly valuable for the generation of compound libraries for drug discovery and development.
References
-
de la Torre, P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(39), 35387–35421. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01004. Available at: [Link]
-
Krishnamoorthy, R., et al. (2017). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances, 7(58), 36561-36565. Available at: [Link]
-
Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7599. Available at: [Link]
-
Guchhait, S. K., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 12964–12973. Available at: [Link]
-
Montaño-Soto, V. A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 27(22), 7808. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Bontemps, J., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 23(8), 2056. Available at: [Link]
-
Kaur, M., et al. (2022). Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in-situ generated isocyanide. ChemistrySelect, 7(12), e202104443. Available at: [Link]
-
Montaño-Soto, V. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(15), 4983. Available at: [Link]
-
Montaño-Soto, V. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 10, 10. Available at: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103986. Available at: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
Introduction & Background
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous anxiolytic (e.g., Zolpidem, Alpidem), antiviral, and anti-inflammatory drugs. Its structural rigidity and ability to hydrogen bond make it an ideal mimic for purine bases in biological systems.
This Application Note details the optimized synthesis of 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine via the condensation of 2-aminopyridine with 3,4-dimethylphenacyl bromide . Unlike generic protocols, this guide addresses the specific electronic effects of the 3,4-dimethyl substitution and provides two distinct workflows: a robust Standard Solvothermal Protocol (Method A) and a Green Aqueous Protocol (Method B).
Key Reaction Components[1]
-
Nucleophile: 2-Aminopyridine (CAS: 504-29-0) – Dual nucleophilic sites (endocyclic N vs. exocyclic
). -
Electrophile: 3,4-Dimethylphenacyl bromide (2-bromo-1-(3,4-dimethylphenyl)ethanone) – A potent lachrymator and alkylating agent.
-
Product: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine.
Reaction Mechanism & Causality
To optimize yields, one must understand the regioselectivity. The reaction proceeds via a Hantzsch-type condensation.
Critical Insight: The endocyclic nitrogen of 2-aminopyridine is more nucleophilic than the exocyclic amine. The initial step is the
Mechanism Visualization
Figure 1: Step-wise mechanistic pathway. Note that the initial alkylation occurs at the ring nitrogen, a critical factor when selecting solvents that stabilize ionic intermediates.
Experimental Variables & Optimization
The 3,4-dimethyl group on the phenacyl bromide exerts a mild electron-donating effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted phenacyl bromide. This necessitates slightly longer reaction times or higher temperatures to ensure complete cyclization.
Solvent & Base Screening Data
| Solvent System | Base Added | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol (Anhydrous) | None | 78 (Reflux) | 4–6 | 88–92 | Recommended. Cleanest profile; product precipitates upon cooling. |
| Water | None | 100 | 8 | 75–80 | Green method. Product requires extraction. |
| DMF | 80 | 2 | 65 | Faster, but difficult workup; colored impurities observed. | |
| Acetone | None | 56 (Reflux) | 12 | 40 | Incomplete cyclization; intermediate salt precipitates. |
Detailed Protocols
Safety Pre-requisite
WARNING: 3,4-Dimethylphenacyl bromide is a powerful lachrymator and skin irritant.
-
Engineering Control: All weighing and transfers must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.
Method A: Standard Reflux (Ethanol)
Best for: High purity, scale-up, and crystallization-based purification.
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,4-dimethylphenacyl bromide (1.0 equiv, 5.0 mmol) in absolute ethanol (20 mL).
-
Addition: Add 2-aminopyridine (1.1 equiv, 5.5 mmol) in one portion.
-
Why: A slight excess of the amine drives the consumption of the lachrymatory bromide.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting bromide (
) should disappear; a fluorescent spot ( ) will appear.
-
-
Workup (Precipitation):
-
Allow the reaction mixture to cool to room temperature.
-
Add sodium bicarbonate (
) (approx. 0.5 g) to neutralize the HBr generated. Stir for 10 mins. -
Note: If the product does not precipitate, reduce solvent volume by 50% under vacuum and cool in an ice bath.
-
-
Purification:
-
Filter the solid.
-
Wash the cake with cold water (2 x 10 mL) to remove inorganic salts and excess amine.
-
Recrystallize from Ethanol/Water (8:2) if higher purity is required.
-
Method B: Green Synthesis (Aqueous)
Best for: Environmental compliance and rapid screening.
-
Setup: In a sealed pressure tube or RBF, suspend 3,4-dimethylphenacyl bromide (1.0 equiv) and 2-aminopyridine (1.0 equiv) in deionized water (15 mL).
-
Reaction: Heat to 100 °C for 6–8 hours.
-
Note: The reagents will initially be insoluble but will solubilize/melt as the reaction proceeds and the hydrotropic salt forms.
-
-
Workup:
-
Cool to room temperature. The product often oils out or forms a sticky solid.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Silica gel column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Quality Control & Validation
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (CDCl3, 400 MHz):
-
2.30–2.35 (s, 6H,
). - 7.80 (s, 1H, Imidazole-H).
- 8.10 (d, 1H, Pyridine-H5).
-
Characteristic doublet of doublets for the pyridine ring protons.
-
2.30–2.35 (s, 6H,
-
HRMS (ESI+): Calculated for
.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Sticky/Oily Product | Trapped solvent or impurities | Triturate with cold diethyl ether or hexanes to induce crystallization. |
| Low Yield | Incomplete cyclization | Ensure reflux is vigorous. If using Method A, add a catalytic amount of |
| Dark Coloration | Oxidation of 2-aminopyridine | Conduct reaction under Nitrogen/Argon atmosphere. Use freshly recrystallized 2-aminopyridine. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 5, 1463-1476. Link
-
Guchhait, S. K., et al. (2011). "Region-selective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 76(20), 8206-8214. Link
-
Perumal, S., et al. (2012). "Green synthesis of imidazo[1,2-a]pyridines in water." Green Chemistry, 14, 2042-2045. Link
- Tschitschibabin, A. E. (1925).
Application Note: Catalytic Systems for the Arylation of Imidazo[1,2-a]pyridine
[1][2][3][4][5][6][7]
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Its planar, bicyclic nature mimics the purine bases of DNA, making it an excellent kinase inhibitor scaffold.
For drug development professionals, the challenge lies not in constructing the ring, but in the late-stage diversification (LSD) of the core. Traditional methods rely on pre-functionalized halides (Suzuki-Miyaura coupling), which limits library diversity.
This guide details two validated catalytic systems for the direct C-H arylation of imidazo[1,2-a]pyridine, prioritizing the most nucleophilic C-3 position, and provides a strategic workflow for accessing the more challenging C-2 position.
Strategic Overview: The Regioselectivity Challenge
The imidazo[1,2-a]pyridine core exhibits distinct electronic properties at different positions, dictating the choice of catalytic system.
-
C-3 Position (Nucleophilic): The most electron-rich site. Highly susceptible to Electrophilic Aromatic Substitution (
) and Pd-catalyzed C-H activation via Concerted Metalation-Deprotonation (CMD). -
C-2 Position: Less nucleophilic. Typically accessed via de novo cyclization or standard cross-coupling of 2-halo derivatives.
-
C-5 Position: Sterically hindered but accessible via specific directing groups or radical pathways.
Visualization: Regioselectivity Logic Map
Figure 1: Decision tree for selecting the arylation strategy based on the target position.
Protocol A: Pd-Catalyzed C-3 C-H Arylation (The "Gold Standard")
This protocol utilizes a Palladium(II) source to catalyze the direct coupling of aryl bromides with the imidazo[1,2-a]pyridine core.[1] It is the industry standard for late-stage functionalization due to its broad substrate scope and reliability.
Mechanism: Concerted Metalation-Deprotonation (CMD)
Unlike traditional
Figure 2: The catalytic cycle emphasizing the critical CMD step facilitated by carbonate bases.
Experimental Protocol
Reagents:
-
Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[2]
-
Ligand: PPh₃ (10 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Setup: In a glovebox or under an argon stream, charge a dried Schlenk tube with Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Addition: Add the imidazo[1,2-a]pyridine derivative (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Solvation: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Seal the tube and purge with Argon for 5 minutes (or freeze-pump-thaw x3).
-
Reaction: Heat the mixture to 100 °C in an oil bath for 12–16 hours.
-
Checkpoint: Monitor via TLC/LC-MS. The product usually is more non-polar than the starting heterocycle.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a celite pad to remove inorganic salts and Pd black.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst / O₂ Poisoning | Ensure rigorous degassing; switch to Pd(PPh₃)₄ or add fresh PPh₃. |
| C-2 Arylation (Minor) | High Temperature / Acidic C-2 | Lower temp to 80°C; ensure K₂CO₃ is dry (water promotes side reactions). |
| Homocoupling of Ar-Br | Reduction of Ar-Br | Reduce catalyst loading; ensure Ar-Br is not in large excess. |
Protocol B: Metal-Free Radical C-3 Arylation (The "Green" Alternative)
For workflows requiring trace-metal-free compounds (e.g., final pharmaceutical steps to avoid heavy metal scavenging), this radical pathway using aryl hydrazines is superior.
Mechanism
This reaction operates via the generation of an aryl radical from aryl hydrazine, mediated by air (O₂) and a base. The aryl radical attacks the electron-rich C-3 position.
Experimental Protocol
Reagents:
-
Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)
-
Reagent: Aryl hydrazine hydrochloride (2.0 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide)
-
Atmosphere: Ambient Air (Open flask)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a stir bar, add imidazo[1,2-a]pyridine (1.0 equiv) and aryl hydrazine hydrochloride (2.0 equiv).
-
Initiation: Add DMSO (3 mL per mmol) followed by the dropwise addition of DBU (2.0 equiv).
-
Reaction: Stir the mixture vigorously at Room Temperature (25 °C) open to the air.
-
Note: The reaction typically turns dark due to radical species.
-
-
Duration: Monitor by TLC (typically complete in 2–6 hours).
-
Workup: Quench with water. Extract with EtOAc (x3). Wash organic layer with brine (x2) to remove DMSO.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography.
Validation Data (Comparative):
| Parameter | Protocol A (Pd-Catalyzed) | Protocol B (Metal-Free) |
| Scope | Aryl Bromides/Iodides | Aryl Hydrazines |
| Temperature | 100 °C | Room Temperature |
| Atmosphere | Inert (Argon) | Aerobic (Air) |
| Yield (Avg) | 75–90% | 60–85% |
| Green Metric | Low (Heavy Metals) | High (Metal-Free) |
References
-
Metal-free C–H arylation of imidazoheterocycles with aryl hydrazines. RSC Advances, 2018.[3] [Link]
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Journal of Organic Chemistry, 2012. [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 2012. [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 2021. [Link]
-
C–H Arylation of Imidazo[1,2-a]pyridines Catalyzed by Synergistic Tripalladium Clusters. ACS Catalysis, 2026. [Link]
Application Notes and Protocols for the Functionalization of the C3 Position in 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] The functionalization of the C3 position of this bicyclic heterocycle is of paramount importance as it allows for the modulation of pharmacological activity and the development of new chemical entities. This document provides a comprehensive guide for the synthesis and subsequent C3-functionalization of a key derivative, 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine. Detailed, field-proven protocols for halogenation, acylation, arylation, and a multicomponent alkylation at the C3 position are presented, complete with mechanistic insights and expected outcomes.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine motif is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including anxiolytics like alpidem and zolpidem, gastroprotective agents such as zolimidine, and compounds with anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][6]
The electronic nature of the imidazo[1,2-a]pyridine ring system makes the C3 position particularly susceptible to electrophilic substitution. This inherent reactivity provides a strategic handle for introducing a variety of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The 2-(3,4-Dimethylphenyl) substituent offers a lipophilic domain that can be crucial for target engagement and pharmacokinetic properties.
dot graph "Significance_of_Imidazo_1_2_a_pyridine" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Scaffold [label="Imidazo[1,2-a]pyridine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Privileged [label="Privileged Structure in\nMedicinal Chemistry", fillcolor="#FBBC05", fontcolor="#202124"]; C3 [label="Electron-Rich C3 Position", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functionalization [label="C3-Functionalization", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies"]; Optimization [label="Lead Optimization"]; Drugs [label="Marketed Drugs\n(e.g., Zolpidem, Alpidem)", shape=ellipse];
Scaffold -> Privileged; Scaffold -> C3; C3 -> Functionalization; Functionalization -> SAR; Functionalization -> Optimization; Privileged -> Drugs; } graph [dpi=300]; Caption: The central role of the imidazo[1,2-a]pyridine scaffold in drug discovery.
Part 1: Synthesis of the Starting Material: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
The synthesis of 2-arylimidazo[1,2-a]pyridines is most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone.[1][7] This protocol outlines a reliable, one-pot synthesis of the target starting material.
Protocol 1: Synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
Materials:
-
2-Amino-pyridine
-
2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq), 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.0 eq), and sodium bicarbonate (2.0 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.2 M with respect to the 2-aminopyridine.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine.
Expected Yield: 80-90%
Causality of Experimental Choices:
-
Sodium bicarbonate: Acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Ethanol: A polar protic solvent that is effective at dissolving the reactants and facilitating the reaction. Its boiling point allows for a convenient reflux temperature.
-
Reflux: Provides the necessary activation energy for the condensation and cyclization steps.
dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Reactants:\n2-Aminopyridine\n2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one\nNaHCO3 in EtOH", shape=cylinder]; Reaction [label="Reflux (4-6 h)"]; Workup [label="Work-up:\nSolvent removal\nExtraction with EtOAc\nDrying"]; Purification [label="Purification:\nSilica Gel Chromatography"]; Product [label="Product:\n2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction -> Workup -> Purification -> Product; } graph [dpi=300]; Caption: Workflow for the synthesis of the starting material.
Part 2: Protocols for C3-Functionalization
The following protocols detail various methods to introduce functional groups at the C3 position of 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine.
Protocol 2: C3-Halogenation (Bromination)
Direct halogenation of the electron-rich C3 position can be achieved using various halogenating agents. This protocol utilizes sodium bromide as the bromine source with potassium persulfate as an oxidant.[1]
Materials:
-
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
-
Sodium bromide (NaBr)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (1.0 eq) and sodium bromide (2.0 eq) in a 1:1 mixture of acetonitrile and water.
-
Add potassium persulfate (2.0 eq) to the solution.
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to yield 3-bromo-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine.
Expected Yield: 85-95%
Mechanistic Insight: The reaction is believed to proceed through an electrophilic aromatic substitution pathway where potassium persulfate oxidizes the bromide ion to an electrophilic bromine species, which is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine.
Protocol 3: C3-Acylation (Friedel-Crafts Acylation)
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. This protocol is optimized for the C3 position of imidazo[1,2-a]pyridines using catalytic aluminum chloride.[8]
Materials:
-
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
-
Acetic anhydride ((CH₃CO)₂O)
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (1.0 eq) and 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add aluminum chloride (0.2 eq) portion-wise, followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify by column chromatography (hexane/ethyl acetate) to obtain 1-(2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl)ethan-1-one.
Expected Yield: 70-85%
Self-Validating System: The regioselectivity of the acylation at C3 is high due to the electronic properties of the imidazo[1,2-a]pyridine ring. The use of catalytic AlCl₃ is a more environmentally friendly and cost-effective approach compared to stoichiometric amounts.[8]
Protocol 4: C3-Arylation (Palladium-Catalyzed Direct C-H Arylation)
Direct C-H arylation offers an atom-economical method for forming C-C bonds. This protocol utilizes a phosphine-free palladium catalyst with a silver carboxylate as an additive.[3][9]
Materials:
-
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
-
Aryl bromide (e.g., 4-bromotoluene) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Silver(I) acetate (AgOAc) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a sealed tube, combine 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (1.0 eq), the aryl bromide (1.2 eq), palladium(II) acetate (0.05 eq), silver(I) acetate (2.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the C3-arylated product.
Expected Yield: 60-80%
Causality and Mechanism: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst facilitates the direct activation of the C3-H bond. The silver acetate acts as both a halide scavenger and a potential oxidant to regenerate the active palladium catalyst.
Protocol 5: C3-Alkylation (Three-Component Aza-Friedel-Crafts Reaction)
This multicomponent reaction provides an efficient route to C3-aminoalkylated imidazo[1,2-a]pyridines.[10]
Materials:
-
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
-
An aldehyde (e.g., benzaldehyde) (1.5 eq)
-
A secondary amine (e.g., morpholine) (2.0 eq)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (20 mol%)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask, add 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (1.0 eq), the aldehyde (1.5 eq), the secondary amine (2.0 eq), and yttrium(III) triflate (0.2 eq).
-
Add toluene as the solvent.
-
Stir the mixture at 110 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to give the C3-alkylated product.
Expected Yield: 80-95%
dot graph "C3_Functionalization_Pathways" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halogenation [label="C3-Halogenation\n(NaBr, K2S2O8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylation [label="C3-Acylation\n((CH3CO)2O, AlCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; Arylation [label="C3-Arylation\n(Ar-Br, Pd(OAc)2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylation [label="C3-Alkylation\n(Aldehyde, Amine, Y(OTf)3)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product_Hal [label="3-Halo Derivative"]; Product_Acyl [label="3-Acyl Derivative"]; Product_Aryl [label="3-Aryl Derivative"]; Product_Alkyl [label="3-Aminoalkyl Derivative"];
Start -> Halogenation -> Product_Hal; Start -> Acylation -> Product_Acyl; Start -> Arylation -> Product_Aryl; Start -> Alkylation -> Product_Alkyl; } graph [dpi=300]; Caption: Overview of C3-functionalization pathways.
Data Summary
| Protocol | Functionalization | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2 | Halogenation | NaBr, K₂S₂O₈ | - | CH₃CN/H₂O | 80 | 2-4 | 85-95 |
| 3 | Acylation | (CH₃CO)₂O | AlCl₃ | DCE | 80 | 12-24 | 70-85 |
| 4 | Arylation | Aryl bromide, AgOAc | Pd(OAc)₂ | DMF | 120 | 12-16 | 60-80 |
| 5 | Alkylation | Aldehyde, Amine | Y(OTf)₃ | Toluene | 110 | 12 | 80-95 |
Conclusion
The protocols detailed in this guide provide a robust and versatile toolkit for the C3-functionalization of 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine. The methodologies are selected for their efficiency, reliability, and adaptability to a range of substrates, making them highly suitable for applications in drug discovery and medicinal chemistry research. By leveraging these protocols, researchers can efficiently generate diverse libraries of C3-functionalized imidazo[1,2-a]pyridines for biological screening and lead optimization.
References
-
Bhuyan, M., Borah, R., Ambala, S., & Baishya, G. (2025). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. New Journal of Chemistry. [Link]
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(26), 2963–2994. [Link]
-
Kona, S., & Suresh, R. (2013). Phosphine-Free Palladium-Catalyzed Direct C-3 Arylation of 2-Phenylimidazo[1,2-A]pyridine Using Silver(I) Carboxylate. Amanote Research. [Link]
-
de Souza, M. V. N. (2016). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 1(1), 2-13. [Link]
-
Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
-
Roslan, I. I., Ng, K. H., Wu, J. E., Chuah, G. K., & Jaenicke, S. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of organic chemistry, 81(19), 9167–9174. [Link]
-
Wang, Y., Frett, B., & Li, H. Y. (2014). Efficient access to 2,3-diarylimidazo[1,2-a]pyridines via a one-pot, ligand-free, palladium-catalyzed three-component reaction under microwave irradiation. Organic letters, 16(11), 3016–3019. [Link]
-
Choudhary, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Chancharunee, S. (2019). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Naresuan University Journal: Science and Technology, 27(3), 43-49. [Link]
-
Shaikh, A. A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
-
Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. (n.d.). ResearchGate. Retrieved from [Link]
-
K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources. (n.d.). ResearchGate. Retrieved from [Link]
-
A pattern for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Rhodium(II)‐Catalyzed Regioselective C3‐Alkylation of 2‐Arylimidazo[1,2‐a]pyridines with Aryl Diazoesters. (2019). Advanced Synthesis & Catalysis, 361(9), 2094-2106. [Link]
-
(2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]
-
(2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. [Link]
-
(2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 18(1), 1056-1064. [Link]
-
(2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PloS one, 13(7), e0200115. [Link]
-
(2012). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic letters, 14(15), 3870–3873. [Link]
-
(2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Organic letters, 14(15), 3870–3873. [Link]
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
3‐Alkylation of 2‐Arylimidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Phosphine-Free Palladium-Catalyzed Direct C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine Using Silver(I) Carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Phosphine-Free Palladium-Catalyzed Direct C-3 [research.amanote.com]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Solvent Selection Strategies for the Synthesis of Dimethylphenyl Imidazopyridines
Executive Summary
This application note details the critical role of solvent thermodynamics and kinetics in the synthesis of dimethylphenyl imidazo[1,2-a]pyridines . These fused bicyclic heterocycles are the pharmacophoric core of sedative-hypnotics like Zolpidem (Ambien) and Alpidem. While traditional protocols often rely on volatile organic compounds (VOCs) like toluene or refluxing DMF, this guide validates high-efficiency protocols using polar protic solvents (Ethanol) and green alternative media (PEG-400/Water) .
We present two distinct synthetic pathways:
-
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (for 3-amino functionalized cores).
-
The Condensation Cyclization (for 2-aryl substituted cores).
Mechanistic Grounding & Solvent Logic
The synthesis of imidazo[1,2-a]pyridines is governed by the stability of charged intermediates. Selecting the wrong solvent does not just lower yield; it alters the transition state energy landscape.
The Polarity Paradox
In the GBB reaction, the rate-determining step often involves the nucleophilic attack of an isocyanide on an iminium ion intermediate.
-
Non-polar solvents (Toluene/DCM): Fail to stabilize the polar iminium transition state, often requiring harsh Lewis Acid catalysts (e.g.,
) to drive the reaction. -
Polar Protic Solvents (MeOH/EtOH): Act as "non-innocent" solvents. They stabilize the ionic intermediates via hydrogen bonding and facilitate the critical proton transfer steps required for the final [4+1] cycloaddition, often eliminating the need for external catalysts [1].
Pathway Visualization
The following diagram illustrates the solvent-dependent mechanistic flow for the GBB reaction.
Figure 1: Mechanistic flow of the GBB reaction highlighting the catalytic role of protic solvents versus the additive requirement in non-polar media.
Solvent Screening Data
The following data summarizes the synthesis of 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine under various solvent conditions. Note the efficiency of green solvents compared to traditional chlorinated media.
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Green Score* | Notes |
| Ethanol | 80 (Reflux) | 4 | 92% | High | Product precipitates on cooling; easiest workup. |
| PEG-400 | 100 | 2 | 89% | High | Recyclable solvent; requires extraction. |
| Water (Micellar) | 60 | 6 | 85% | High | Requires surfactant (SDS) for solubility ("On-Water" effect). |
| Toluene | 110 | 12 | 45% | Low | Slow kinetics; requires Lewis Acid (e.g., |
| DCM | 40 | 24 | 30% | Very Low | Poor solubility of polar intermediates; toxic. |
*Green Score based on Pfizer/Sanofi Solvent Selection Guides [2].
Detailed Experimental Protocols
Protocol A: The Green GBB Synthesis (Multicomponent)
Target: 3-amino-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine derivatives Application: Rapid library generation for SAR (Structure-Activity Relationship) studies.
-
Reagent Setup:
-
To a 10 mL microwave vial (or round-bottom flask), add 2-aminopyridine (1.0 mmol, 94 mg) and 2,4-dimethylbenzaldehyde (1.0 mmol, 134 mg).
-
Solvent: Add Ethanol (EtOH) (3.0 mL). Why? EtOH solubilizes the amine while allowing the Schiff base intermediate to form rapidly.
-
-
Activation:
-
Add Scandium Triflate (
) (5 mol%) OR Ammonium Chloride ( ) (10 mol%) as a mild proton source. -
Stir at Room Temperature (RT) for 10 minutes to ensure imine formation.
-
-
Cyclization:
-
Add tert-butyl isocyanide (1.1 mmol, 125 µL).
-
Heat: Reflux at 80°C for 3–4 hours (or Microwave at 100°C for 20 mins).
-
-
Workup (Self-Validating Step):
-
Cool the reaction to RT.
-
Observation: The product typically crystallizes out of the ethanol solution due to the "solubility switch" (the fused heterocycle is less soluble in EtOH than the starting materials).
-
Filter the solid and wash with cold ethanol (
mL). -
Yield expectation: >85% off-white solid.
-
Protocol B: Condensation in Aqueous Media
Target: 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine Application: Large-scale synthesis of the core scaffold without the 3-amino substituent.
-
Reagent Setup:
-
Prepare 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (alpha-bromo ketone) (1.0 mmol).
-
Add 2-aminopyridine (1.1 mmol).[1]
-
-
Solvent System:
-
Reaction:
-
Stir at 80°C for 2 hours. No external base is initially required as the pyridine nitrogen acts as the nucleophile.
-
-
Neutralization & Isolation:
-
After 2 hours, the mixture will be acidic (HBr generation).
-
Add saturated
solution to pH 8. -
The product will precipitate as a solid. Filter and wash with water.
-
Purity Check: TLC (Ethyl Acetate:Hexane 3:7). The product is highly fluorescent under UV (254/365 nm).
-
Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting logic flow for solvent-related synthetic issues.
References
-
Mechanism & Solvent Effects
-
Ferreira, M. et al. "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction." ACS Organic & Inorganic Au, 2025.[4]
-
-
Solvent Selection Guides
-
Green Synthesis in Aqueous Media
-
Bhutia, Z. et al. "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media."[1] ACS Omega, 2019.
-
-
GBB Review
-
Longo, G. et al.[10] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry, 2024.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Guide to Purifying 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine via Column Chromatography
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals often encounter significant hurdles in the purification of synthetic compounds. This technical support guide addresses the specific challenges associated with the column chromatography purification of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine, a member of the medicinally significant imidazo[1,2-a]pyridine class of compounds.[1][2][3][4] This guide, structured as a series of troubleshooting questions and in-depth answers, provides practical, field-tested advice to overcome common purification obstacles.
The Challenge: Why is Purifying 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine So Troublesome?
The imidazo[1,2-a]pyridine scaffold, while synthetically accessible through various methods like the Tchichibabin reaction, often presents purification challenges.[5] The primary difficulty lies in the physicochemical properties of the molecule itself. As a nitrogen-containing heterocyclic compound, it possesses a basic character that can lead to strong, undesirable interactions with the acidic silica gel stationary phase commonly used in column chromatography.[6] This can manifest as severe peak tailing, irreversible adsorption, and even on-column degradation, all of which contribute to low recovery and poor purity of the final product.[6] Furthermore, the polarity of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine can be very similar to that of certain reaction byproducts, making separation by conventional chromatographic methods a non-trivial task.[5]
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent problems encountered during the column chromatography purification of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine.
Issue 1: My compound is streaking badly or showing significant peak tailing on the TLC plate and column.
Root Cause Analysis:
Peak tailing is a classic sign of strong, non-ideal interactions between a basic compound and the acidic silanol (Si-O-H) groups on the surface of the silica gel.[6] The lone pair of electrons on the nitrogen atoms of the imidazo[1,2-a]pyridine ring can form strong hydrogen bonds with these acidic sites, leading to a portion of the molecules being retained more strongly and eluting slowly, causing the characteristic tail.[6]
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most effective way to counteract this is to neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et₃N) or ammonia (in the form of a methanolic ammonia solution).
-
Recommended Concentration: Start with 0.1-1% (v/v) of triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.
-
Mechanism: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound. This allows for a more uniform interaction and symmetrical peak shape.
-
-
Use of Deactivated Silica Gel: If mobile phase modification is insufficient or undesirable, consider using a deactivated stationary phase.
-
Protocol: You can purchase commercially deactivated silica gel or prepare it in the lab by treating standard silica gel with a solution of triethylamine in your chosen non-polar solvent and then evaporating the solvent.[7]
-
Alternative Stationary Phases: For particularly problematic separations, switching to a less acidic stationary phase like alumina (basic or neutral) can be a viable option.[7]
-
Issue 2: My compound is not eluting from the column, or the recovery is very low.
Root Cause Analysis:
This is an extreme case of the strong interaction problem described in Issue 1. The compound may be irreversibly adsorbed onto the silica gel.[6] Another possibility is that the chosen solvent system is simply not polar enough to overcome the interaction between your compound and the stationary phase.[8] It is also crucial to confirm that your compound is stable to silica gel, as on-column degradation can lead to apparent low recovery.[7]
Solutions:
-
Solvent System Polarity Gradient: A systematic increase in the mobile phase polarity is essential.
-
TLC Analysis is Key: Before running a column, meticulously develop a solvent system using Thin Layer Chromatography (TLC). The ideal Rf (retention factor) for your compound on the TLC plate should be between 0.2 and 0.4 for optimal separation on a column.[8]
-
Step-Gradient Elution: If your compound is still not eluting, a gradient elution is necessary. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., moving to 7:3, 1:1, and so on). For very polar compounds, a dichloromethane/methanol system may be required.[6]
-
"Kicker" Solvent: If the compound is still retained after a significant increase in polarity, adding a small amount of a very polar "kicker" solvent like methanol (1-5%) to your ethyl acetate or dichloromethane can be effective.[7]
-
-
Check for Compound Stability:
-
2D TLC Protocol: Spot your crude reaction mixture on a TLC plate and run it in your chosen solvent system. After the first run, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is unstable on silica, you will observe new spots or streaking that were not present after the first run.[8]
-
If Unstable: If degradation is observed, using a deactivated stationary phase like alumina or florisil is highly recommended.[7]
-
-
Sample Loading Technique:
-
Dry Loading: For compounds with limited solubility in the initial, non-polar eluent, dry loading is often superior to wet loading.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[8] This technique ensures that the compound is introduced to the column in a narrow band, improving resolution.
-
Issue 3: I am unable to separate my desired product from a closely-eluting impurity.
Root Cause Analysis:
This occurs when the polarity of your product and an impurity are very similar. Achieving good separation requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Fine-Tune the Solvent System:
-
Explore Different Solvent Combinations: Do not be limited to hexane/ethyl acetate. Experiment with other solvent systems such as dichloromethane/methanol, toluene/ethyl acetate, or mixtures containing small amounts of acetone or diethyl ether. Each solvent offers different selectivities based on its specific interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds.
-
Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient elution (a very slow and gradual increase in polarity) can often provide the necessary resolution that an isocratic (constant solvent composition) elution cannot.
-
-
Improve Column Packing and Dimensions:
-
Column Dimensions: For challenging separations, a longer, narrower column will provide more theoretical plates and thus better resolution.
-
Packing Quality: Ensure your column is packed uniformly without any air bubbles or channels, as these will lead to band broadening and poor separation.[9]
-
| Parameter | Recommendation for Difficult Separations | Rationale |
| Column Length | Increase | Increases the number of theoretical plates, allowing for better separation of closely eluting compounds. |
| Column Diameter | Decrease | Reduces band broadening and improves efficiency. |
| Silica Gel Particle Size | Use smaller particles (e.g., 40-63 µm) | Provides a larger surface area and more efficient separation, but will increase backpressure. |
| Elution Mode | Shallow Gradient | Allows for the fine-tuning of solvent strength to resolve components with similar polarities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine?
A good starting point for many imidazo[1,2-a]pyridines is a mixture of hexane and ethyl acetate.[5][10] Begin your TLC analysis with a ratio of 9:1 (Hexane:EtOAc) and gradually increase the polarity. Based on literature for similar compounds, a final eluting system in the range of 8:2 to 1:1 (Hexane:EtOAc) is often effective.[10] Always confirm the optimal system with TLC before committing to a column.
Q2: Can I use reverse-phase chromatography for this purification?
Yes, reverse-phase chromatography can be an excellent alternative, especially if you are facing issues with silica gel. In reverse-phase, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be particularly useful for separating polar compounds.[11]
Q3: Are there any non-chromatographic methods to purify my compound?
Absolutely. Depending on the nature of your impurities and the physical state of your product, other methods can be very effective:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the compound is soluble when hot and insoluble when cold), recrystallization can be a highly effective method for achieving high purity.[1][5][8]
-
Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used to separate them from non-basic impurities.[5][12]
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent.[5][12]
-
Visualizing the Workflow
A logical approach to troubleshooting is crucial for efficient problem-solving. The following diagram outlines a decision-making workflow for tackling common column chromatography purification challenges.
Caption: A decision-tree for troubleshooting the column chromatography of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine.
References
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem. (n.d.).
- Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds - Benchchem. (n.d.).
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
- Electronic supplementary Information - The Royal Society of Chemistry. (n.d.).
- Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. (n.d.).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.).
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021, December 14).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025, August 6).
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Condensation Reactions of 2-Aminopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyridine. This guide is designed to provide in-depth, field-proven insights into minimizing side reactions during condensation experiments. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental concepts related to the reactivity of 2-aminopyridine in condensation reactions.
Q1: My condensation reaction with 2-aminopyridine is sluggish or failing completely. What are the most likely causes?
A1: The primary cause is often the reduced nucleophilicity of the exocyclic amino group (-NH₂). The pyridine ring is electron-withdrawing, which delocalizes the lone pair of electrons on the amino nitrogen, making it less available for nucleophilic attack. This effect is significantly amplified if the pyridine ring has other electron-withdrawing substituents (e.g., -CF₃, -NO₂).[1]
Key Troubleshooting Points:
-
Activation of the Coupling Partner: Standard coupling conditions may be insufficient. Activate your carboxylic acid partner by converting it to a more reactive electrophile, such as an acid chloride (using SOCl₂ or oxalyl chloride) or by using a stronger coupling reagent like HATU or PyBOP.[1]
-
Base Selection: The choice of base is critical. A non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base can be more effective than standard tertiary amines (e.g., triethylamine) in ensuring the amine is sufficiently reactive.[1]
-
Temperature: Gently heating the reaction to 40-80 °C can often drive a sluggish reaction to completion.[1][2][3] However, monitor the reaction closely by TLC or LC-MS, as excessive heat can promote side reactions and decomposition.
Q2: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. What is it and how can I prevent it?
A2: This is likely due to self-condensation or polymerization. 2-Aminopyridine is bifunctional, possessing both a nucleophilic amino group and a reactive pyridine ring.[4] Under certain conditions, particularly at high temperatures or with certain catalysts, molecules of 2-aminopyridine can react with each other.
Prevention Strategies:
-
Control Stoichiometry: Use the other reactant in a slight excess to ensure the 2-aminopyridine is consumed by the desired reaction pathway.
-
Slow Addition: Add the 2-aminopyridine slowly to the reaction mixture containing the coupling partner. This maintains a low instantaneous concentration of the aminopyridine, minimizing its opportunity to self-react.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: Should I be concerned about reactions occurring at the pyridine ring nitrogen instead of the amino group?
A3: Yes, this is a valid concern. The pyridine nitrogen is a Lewis basic site and can be alkylated or acylated, leading to the formation of pyridinium salts.[5][6] This side reaction is more prevalent when using highly reactive electrophiles like alkyl halides. In condensation reactions with carboxylic acids (or their activated forms), acylation typically favors the more nucleophilic exocyclic amino group. However, protecting the amino group can be a definitive strategy if ring-N reactivity is a persistent issue.
Section 2: Troubleshooting Guide for Common Side Reactions
This guide provides a problem-oriented approach to resolving specific experimental issues.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield & Complex Mixture on TLC/LC-MS | 1. Self-Condensation: As discussed in FAQ Q2. 2. Decomposition: Reaction conditions (temperature, base) are too harsh. 3. Competing Reactions: The coupling partner may have multiple reactive sites. | Solution: 1. Employ slow addition of 2-aminopyridine. Consider using a protecting group (See Section 3). 2. Screen lower reaction temperatures (e.g., start at room temperature before heating).[2][3] Ensure the base is not promoting decomposition of starting materials or product. 3. If possible, use a coupling partner with orthogonal protecting groups on other reactive functionalities. |
| Product is Contaminated with Unreacted 2-Aminopyridine | Incomplete Reaction or Inefficient Purification: The reaction may not have gone to completion, or the work-up is failing to remove the basic starting material. | Solution: 1. Drive the Reaction: Increase reaction time or temperature moderately. Confirm completion with TLC/LC-MS. 2. Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 2-aminopyridine will form a water-soluble pyridinium salt and move to the aqueous layer.[7] 3. Chromatography: For stubborn cases, cation-exchange chromatography can be highly effective for removing residual 2-aminopyridine.[8] |
| Formation of an N-Formyl Side Product | Reaction with Solvent (DMF/DMA): If dimethylformamide (DMF) or dimethylacetamide (DMA) is used as a solvent at elevated temperatures, it can act as a formylating or acetylating agent, respectively. | Solution: 1. Change Solvent: Switch to a non-reactive solvent such as Dioxane, Toluene, or Acetonitrile. 2. Lower Temperature: If DMF is necessary for solubility, run the reaction at a lower temperature. 3. Hydrolysis: The N-formyl intermediate can sometimes be hydrolyzed back to the desired amine under mild acidic conditions (e.g., 1M HCl in THF).[9] |
Section 3: Strategic Use of Protecting Groups
When optimization of reaction conditions is insufficient, protecting the amino group is the most robust strategy to prevent side reactions.
Q4: When should I use a protecting group for the 2-amino group?
A4: A protecting group is recommended under the following circumstances:
-
When using strong bases or nucleophiles: If your synthesis requires strongly basic (e.g., BuLi, LDA) or highly nucleophilic reagents that could react with the N-H protons of the amino group.[10]
-
To prevent self-condensation: In reactions prone to polymerization or dimerization.
-
To direct reactivity: When you need to perform a reaction elsewhere on the molecule (e.g., on the pyridine ring) without interference from the amino group.
Workflow for Protecting Group Strategy
Caption: Workflow for using a protecting group strategy.
Comparison of Common Amino Protecting Groups
| Protecting Group | Protection Reagent | Typical Conditions (Protection) | Stability | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP | DCM or THF, Room Temp | Stable to base, nucleophiles, hydrogenation | Strong Acid (TFA, HCl in Dioxane) |
| Cbz (Carboxybenzyl) | Cbz-Cl, NaHCO₃ | Dioxane/H₂O, Room Temp | Stable to acid | Catalytic Hydrogenation (H₂, Pd/C) |
| 2,5-Dimethylpyrrole | Acetonylacetone | Microwave irradiation or heat | Stable to strong bases (BuLi), nucleophiles | Dilute HCl, Hydroxylamine |
Data synthesized from sources[10][11].
Section 4: Experimental Protocols
Protocol 1: General Procedure for Amide Condensation with an Activated Acid Chloride
-
Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the acid chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: In a separate flask, dissolve 2-aminopyridine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Add the 2-aminopyridine solution dropwise to the stirring acid chloride solution at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Boc-Protection of 2-Aminopyridine
-
Setup: Dissolve 2-aminopyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected 2-aminopyridine.[11]
Troubleshooting Workflow for a Failed Condensation
Caption: A logical workflow for troubleshooting failed condensation reactions.
References
-
Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
-
Diness, F., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]
-
El-Sayed, N., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
-
Kim, Y-K., et al. (2009). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Molecules. Available at: [Link]
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.
-
El-Sayed, N., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
-
Salgado-Zamora, H., et al. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Revista de la Sociedad Química de México. Available at: [Link]
-
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]
-
Anumula, R., et al. (2015). Condensation reaction of 2-aminopyridine, 4-chlorobenzaldehyde and cyclohexylisocyanide. ResearchGate. Available at: [Link]
-
Nandi, G. C., et al. (2014). Recent synthetic strategies of imidazo[1,2-a]pyridines. Chemical Communications. Available at: [Link]
-
Pyridine - Wikipedia. Wikipedia. Available at: [Link]
-
Lee, H., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Available at: [Link]
- CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents.
-
Ufot, U. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]
-
Reddit r/Chempros (2023). Issues with a reported condensation reaction/enamine formation. Reddit. Available at: [Link]
-
2-Aminopyridine - Wikipedia. Wikipedia. Available at: [Link]
-
Pyridines - Wikipedia. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Pyridines - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing regioselectivity in 2-aryl-imidazo[1,2-a]pyridine formation
Topic: Optimizing Regioselectivity in 2-Aryl-Imidazo[1,2-a]pyridine Formation Ticket Type: Advanced Synthesis Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary & Diagnostic Framework
Welcome to the technical support hub for imidazo[1,2-a]pyridine synthesis. This scaffold is the pharmacophore of blockbuster drugs like Zolpidem and Alpidem . While the core formation is chemically robust, achieving high regiochemical fidelity—specifically distinguishing between C2-aryl and C3-aryl substitution—is a frequent bottleneck in drug discovery campaigns.
This guide addresses the two primary workflows used to construct this scaffold:
-
De Novo Cyclization (Condensation): The gold standard for 2-aryl targets.
-
Post-Synthetic Functionalization (C-H Activation): The modern route for 3-aryl targets or diversifying the core.
The "Regioselectivity Trap"
A common user error is attempting to synthesize 2-aryl derivatives via direct C-H arylation of the parent imidazo[1,2-a]pyridine. This fails because the C3 position is electronically favored for electrophilic attack and most metal-catalyzed pathways.
Use the Decision Matrix below to select your protocol:
Figure 1: Synthesis Decision Matrix. Select the synthetic route based on the desired position of the aryl substituent to avoid regioselectivity conflicts.
Ticket #101: Troubleshooting the Condensation Route (2-Aryl Targets)
Context: The reaction of 2-aminopyridine with
Common User Issues
| Symptom | Root Cause Analysis | Corrective Action |
| Mixture of Regioisomers | Rare. Usually indicates an unsymmetrical internal haloketone (e.g., 2-bromo-3-pentanone) was used, where nucleophilic attack can occur at either side of the carbonyl. | Use terminal |
| Low Yield / Sticky Solid | Formation of the HBr salt of the product or starting material, which precipitates and halts the reaction. | Add a mild base (NaHCO3 or Na2CO3) or use refluxing ethanol to keep the salt in solution until cyclization completes. |
| Uncyclized Intermediate | The initial N-alkylation occurred, but the ring closure (dehydration) failed. | Increase temperature (>80°C). Ensure anhydrous conditions if using a Lewis Acid catalyst. |
| Wrong Isomer (Substituted Pyridines) | Using 3-substituted-2-aminopyridines causes steric clash at the ring nitrogen, retarding N-alkylation. | Switch to high-boiling solvents (n-butanol, DMF) or use microwave irradiation to overcome the steric barrier. |
Optimized Protocol: The "Clean-Cyclization" Method
For the synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Stoichiometry: Dissolve 2-aminopyridine (1.0 equiv) and
-bromoacetophenone (1.0 equiv) in Ethanol (0.5 M concentration). -
Additive: Add NaHCO3 (1.1 equiv). Note: Neutralizing the HBr byproduct is crucial to prevent protonation of the pyridine nitrogen, which deactivates the nucleophile.
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (the intermediate imine often has a different Rf).
-
Workup: Cool to room temperature. The product often crystallizes out. If not, evaporate ethanol, redissolve in DCM, wash with water/brine, and recrystallize from EtOH/Hexane.
Expert Insight: If you lack the
-haloketone, use the One-Pot Iodine Oxidative Method . React 2-aminopyridine + Acetophenone +(catalytic) + DMSO. This generates the -iodo ketone in situ, avoiding handling lachrymatory halides [1, 2].
Ticket #102: Troubleshooting C-H Activation (3-Aryl Targets)
Context: Users often attempt to arylate the core scaffold to generate libraries. The Physics of Regioselectivity: The imidazo[1,2-a]pyridine ring is electron-rich. The C3 position is the most nucleophilic (highest HOMO coefficient), making it the preferred site for:
-
Electrophilic Aromatic Substitution (Bromination, Nitration).
-
Palladium-catalyzed C-H arylation (via
-type mechanisms).
The "C2 vs C3" Conflict
If you apply standard Suzuki-Miyaura C-H activation conditions to the parent scaffold, you will get >95% C3-arylation .
Q: "I need to arylate C2 via C-H activation. How?" A: You generally cannot do this efficiently on the parent scaffold without blocking C3.
-
Strategy: If you need a C2-aryl group, do not use C-H activation . Go back to the Condensation Route (Ticket #101).
-
Exception: If C3 is already substituted (e.g., with a cyano or ester group), C-H activation can be forced to C2 or C5, but yields are typically lower due to the "acidic" nature of the C2 proton requiring specific bases (e.g., Cs2CO3) and Concerted Metallation-Deprotonation (CMD) pathways [3].
Optimized Protocol: Regioselective C3-Arylation
For the synthesis of 3-phenylimidazo[1,2-a]pyridine from the parent core.
-
Reagents: Imidazo[1,2-a]pyridine (1.0 equiv), Aryl Bromide (1.5 equiv).
-
Catalyst System:
(5 mol%), (10 mol%). -
Base/Solvent:
(2.0 equiv) in Dioxane at 100°C. -
Mechanism Check: This proceeds via an electrophilic palladation at C3. If C3 is blocked, the reaction will likely fail or degrade rather than go to C2.
Ticket #103: Advanced Regiocontrol (Gem-Dibromovinyls)
Context: When standard condensation fails to yield specific substitution patterns (e.g., 2-aryl-3-substituted derivatives where the substituents are sensitive), the Gem-Dibromovinyl route is a powerful alternative [4].
Workflow:
-
React 2-aminopyridine with a gem-dibromovinylarene.
-
Mechanism: Tandem C-N coupling / C-H activation.
-
Regioselectivity: This method allows for the distinct placement of aryl groups based on the vinyl precursor structure, often bypassing the steric limitations of the standard Ortoleva-King reaction.
Visualizing the Mechanism (Graphviz)
Understanding why regioselectivity fails requires visualizing the electronic bias of the ring.
Figure 2: Mechanistic Pathway. The formation of the 2-aryl isomer is driven by the initial attack of the ring nitrogen (the most nucleophilic site on the starting pyridine) onto the alkyl halide.
References
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. Link
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. ACS Omega. Link
-
Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines. Journal of Chemical Research. Link
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal. Link
-
Mechanistic insights into the regioselectivity in the halogenation of α-haloketones. Organic & Biomolecular Chemistry. Link
Technical Support Center: High-Purity Recrystallization of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing a robust recrystallization protocol for achieving high-purity 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine. Given the specific nature of this molecule, this document emphasizes first-principles solvent selection and systematic troubleshooting.
Section 1: Foundational Principles & Initial Considerations
Q1: What structural features of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine influence solvent selection for recrystallization?
A1: The molecule's structure presents several key features that guide solvent choice:
-
Fused Aromatic System: The imidazo[1,2-a]pyridine core is a rigid, planar, and aromatic heterocyclic system. Such systems often exhibit good crystallinity but can be prone to strong π-π stacking interactions, which may affect dissolution.
-
Basic Nitrogen Atom: The pyridine nitrogen imparts a degree of basicity to the molecule. This can lead to interactions with acidic impurities or acidic sites on stationary phases like silica gel if chromatography is used as a prior purification step.[1] In the context of recrystallization, highly acidic solvents should be approached with caution to avoid salt formation.
-
Aryl Substitution: The 2-(3,4-dimethylphenyl) group adds significant non-polar character to the molecule. This suggests that while the imidazo[1,2-a]pyridine core has some polarity, the overall molecule will likely have better solubility in organic solvents than in water.
-
General Heterocycle Behavior: It is an experiential rule of thumb that pyridine and its annulated derivatives can sometimes be more challenging to crystallize than their non-heterocyclic aromatic counterparts.[2][3] This necessitates a careful and systematic approach to solvent screening.
Section 2: Experimental Workflow for Solvent Selection
A successful recrystallization hinges on identifying a solvent (or solvent system) where the target compound has high solubility at an elevated temperature and low solubility at a reduced temperature (e.g., 0-4 °C).[4]
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently screen a range of solvents to identify promising candidates for single-solvent or two-solvent recrystallization.
Materials:
-
Crude 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine (~10-20 mg per solvent)
-
Test tubes or small vials
-
Selection of solvents (see Table 1 for suggestions)
-
Hot plate and a sand or water bath
-
Glass stirring rod
-
Ice bath
Procedure:
-
Preparation: Place ~15 mg of the crude compound into a test tube.
-
Room Temperature Test: Add the selected solvent dropwise while stirring at room temperature. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound well at this stage.[4] Add up to 0.5 mL.
-
Hot Dissolution Test: If the compound is sparingly soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.[5]
-
Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[1]
-
Ice Bath Cooling: If crystallization is slow or minimal at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize precipitation.[1]
-
Record Observations: Carefully record all observations in a table, as shown below.
Data Presentation: Solvent Screening Template
The following table should be used to log the results of your solvent screening experiments.
| Solvent | Polarity | Boiling Point (°C) | Solubility at RT (20-25°C) | Solubility at B.P. | Crystal Formation Upon Cooling | Observations (e.g., color, crystal shape, oiling) |
| Heptane | Non-polar | 98 | ||||
| Toluene | Non-polar | 111 | ||||
| Dichloromethane | Polar aprotic | 40 | Low B.P. may be unsuitable for slow cooling. | |||
| Ethyl Acetate | Polar aprotic | 77 | ||||
| Acetone | Polar aprotic | 56 | ||||
| Isopropanol | Polar protic | 82 | ||||
| Ethanol | Polar protic | 78 | A common and effective choice.[3] | |||
| Methanol | Polar protic | 65 | ||||
| Acetonitrile | Polar aprotic | 82 | ||||
| Water | Polar protic | 100 | Unlikely to be a good single solvent. |
Visualization: Solvent Selection Workflow
The following diagram outlines the decision-making process during solvent screening.
Caption: Workflow for systematic single-solvent screening.
Section 3: Troubleshooting Guide
Q2: My compound "oiled out" instead of forming crystals upon cooling. What happened and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[6] This is common when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly from a highly supersaturated state.[1][7]
-
Causality: The concentration of the solute is above its solubility limit, but the kinetic barrier to form an ordered crystal lattice is too high. The system lowers its energy by separating into two liquid phases instead. Impurities can also sometimes promote oiling.[6]
-
Solutions:
-
Re-heat and Dilute: Warm the mixture to re-dissolve the oil, then add a small amount (5-10% more) of hot solvent to reduce the level of supersaturation.[7]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hotplate with the heat turned off to gradually cool to room temperature before moving to an ice bath.[7]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is poorly soluble) to the hot solution until it just becomes cloudy, then add a drop of the primary solvent to clarify before cooling.[8]
-
Q3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A3: This is a classic case of a supersaturated solution that is resistant to nucleation.[6] The compound is dissolved at a concentration higher than its equilibrium solubility, but there is no initiation point for crystal growth.
-
Causality: Crystal formation requires nucleation, either spontaneously (primary nucleation) or induced (secondary nucleation).[] Your solution lacks the necessary nucleation sites.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[1][6]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. A "seed crystal" provides a perfect template for further crystal growth.[1][]
-
Reduce Solvent Volume: It's possible you used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again. This is the most common reason for crystallization failure.[7]
-
Flash Freeze: As a last resort, cooling the mixture in a dry ice/acetone bath can sometimes force precipitation.[6] The resulting solid will likely be very fine and may need to be recrystallized again under slower conditions to achieve high purity.
-
Q4: My crystal yield is very low. How can I improve recovery?
A4: Low recovery is a common issue and can stem from several factors. Remember that some loss is inevitable, as the compound will always have some finite solubility in the cold solvent.[5]
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the primary cause of poor yield.[5][7] Ensure you are using the minimum amount of boiling solvent required for complete dissolution.
-
Insufficient Cooling: Ensure the solution is thoroughly chilled. An ice-water bath (0 °C) is good, but a salt-ice bath can reach lower temperatures (~ -10 °C), further decreasing the compound's solubility.[6]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Excessive Washing: During filtration, wash the collected crystals with a minimum amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of product.[5]
-
Inappropriate Solvent Choice: The chosen solvent may still be too good at dissolving your compound even when cold. Re-evaluate your solvent screen to find a system with a steeper solubility-vs-temperature curve.[1]
-
Section 4: Frequently Asked Questions (FAQs)
Q5: When should I use a two-solvent (mixed solvent) system?
A5: A two-solvent system is ideal when no single solvent has the desired properties. You should use this method when you find a "good" solvent that dissolves the compound completely even at room temperature, and a miscible "poor" or "anti-solvent" in which the compound is nearly insoluble.[10] Common pairs include ethanol/water, hexane/ethyl acetate, or toluene/heptane.[3][10] The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes persistently cloudy (the saturation point). A drop of the "good" solvent is then added to clarify the solution before it is allowed to cool slowly.[8]
Q6: My crude material is highly colored, but I expect a colorless product. Will recrystallization remove the color?
A6: Often, yes. Colored impurities are typically large, polar, conjugated molecules that can sometimes be removed by recrystallization. If the color persists in the crystals, it may be due to occlusion (impurities trapped within the crystal lattice). In this case, a second recrystallization may be necessary. For stubborn colored impurities, you can sometimes add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
Q7: How do I confirm the purity of my recrystallized 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine?
A7: Purity should be assessed using orthogonal methods:
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) can give a quick qualitative check. A single spot is indicative of purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity (e.g., >99%).[11]
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and reveal the presence of any remaining solvent or structural impurities.
References
-
University of California, Irvine. Recrystallization1. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
California State University, Long Beach. recrystallization.pdf. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563–36574. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]
-
University of California, Irvine. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Reddit. Recrystallization with two solvents. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. ocw.mit.edu [ocw.mit.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
Overcoming steric hindrance in 3,4-dimethylphenyl substitution reactions
Ticket ID: #XYL-34-STERIC Status: Open Priority: High (Blocker for Lead Optimization)
Executive Summary: The "Ortho-Xylene" Problem
You are encountering difficulties functionalizing the 3,4-dimethylphenyl motif (also known as the 3,4-xylyl group). This substrate presents a unique "steric wall" that defeats standard catalytic protocols.
-
The Trap: The 3- and 4-methyl groups create a continuous steric blockade.
-
The Critical Failure Point: Reaction at the C1 position (ipso) is hampered by the ortho-methyl at C3 (indirectly) and the buttressing effect of the C4-methyl. Reaction at the C2 position (C-H activation) is nearly impossible under standard conditions due to being "sandwiched" between the C1-substituent and the C3-methyl.
This guide provides the specific ligand architectures and reaction conditions required to breach this steric barrier.
Troubleshooting Module: Cross-Coupling Failures
Applicable to: Suzuki-Miyaura, Buchwald-Hartwig, Negishi.
Issue A: < 10% Conversion in Suzuki Coupling
Diagnosis: The oxidative addition (OA) step is successful, but transmetallation is stalled due to the steric bulk of the 3,4-dimethylphenyl boronic acid (or halide). Standard ligands (PPh3, dppf) form Pd-complexes that are too crowded to accept the nucleophile.
Solution: The "Dialkylbiaryl" Switch Switch to Buchwald-type ligands that promote the formation of monoligated [L-Pd(0)] species. These ligands are bulky enough to prevent dimerization but electron-rich enough to drive the catalytic cycle.
| Ligand | Application Case | Mechanism of Action |
| SPhos | General Purpose. Good for 3,4-dimethylphenyl boronic acids. | High flexibility allows it to accommodate the xylyl bulk during transmetallation. |
| XPhos | High Difficulty. Use if the coupling partner is also ortho-substituted.[1] | The isopropyl groups on the biaryl backbone create a "pocket" that protects the Pd center while forcing reductive elimination. |
| RuPhos | Amination (Buchwald). Best for secondary amines + 3,4-dimethylphenyl halides. | Prevents |
Issue B: Significant Protodeboronation (Suzuki)
Diagnosis: The reaction is too slow. The boronic acid degrades before it can couple. Solution:
-
Switch Base: Move from aqueous Na2CO3 to anhydrous K3PO4 or CsF in dioxane.
-
Add Promoter: Add 1.0 equiv of Ag2O . Silver facilitates transmetallation via a "push-pull" mechanism, effectively bypassing the high activation energy barrier caused by the methyl groups.
Troubleshooting Module: Regioselectivity (C-H Activation)
Applicable to: Direct functionalization of 1,2-dimethylbenzene derivatives.
Issue: Electrophile Attacks the Wrong Carbon
Diagnosis: You are targeting the C2 position (between the methyl and the ipso-group), but the reaction occurs at C6 (the least hindered ortho position).
The Steric Map:
-
C2 (The "Kill Zone"): Sandwiched between C1-R and C3-Me. Accessible only by Directing Groups (DG).
-
C5: Hindered by C4-Me.
-
C6: The path of least resistance.
Solution: Chelation-Assisted C-H Activation You cannot rely on electronic activation alone. You must use a Directing Group (DG) on the C1 substituent to force the metal catalyst into the C2 pocket.
-
Protocol: Use a Piv-OH (Pivalic acid) co-catalyst with Rh(III) or Pd(II). The bulky carboxylate acts as a "proton shuttle," deprotonating the C2-H specifically because the metal is tethered to the C1-DG.
Visual Logic & Decision Support
Diagram 1: Ligand Selection Decision Tree
Use this flow to select the correct catalyst system for your specific 3,4-dimethylphenyl reactant.
Caption: Decision matrix for selecting the optimal dialkylbiaryl phosphine ligand based on reaction type and steric demand.
Standard Operating Protocol (SOP)
Protocol: High-Steric Suzuki Coupling of 3,4-Dimethylphenylboronic Acid
This protocol uses a pre-catalyst system to ensure the active Pd(0) species is formed immediately, preventing induction periods where the boronic acid can decompose.
Materials:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Nucleophile: 3,4-Dimethylphenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane/Water (10:1 ratio) or Toluene (anhydrous)
Step-by-Step:
-
Degassing (Critical): The active monoligated Pd(0)-XPhos species is oxygen-sensitive. Sparge reaction solvents with Argon for 20 minutes before mixing.
-
Solids: Charge a reaction vial with the Aryl Bromide, Boronic Acid, XPhos Pd G3, and K3PO4.
-
Purge: Seal the vial and cycle Vacuum/Argon (3x).
-
Injection: Add the degassed solvent via syringe.
-
Activation: Place in a pre-heated block at 80°C .
-
Note: Do not start at room temperature. Rapid heating helps the catalyst turnover faster than the boronic acid can protodeboronate.
-
-
Monitoring: Check LCMS at 1 hour. If conversion is <50%, raise temperature to 100°C.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh3)4 for this reaction? A: No. Tetrakis is a coordination-saturated 18-electron complex. It must lose two bulky PPh3 ligands to react. With a hindered 3,4-dimethyl substrate, the equilibrium for the oxidative addition is unfavorable, and the rate of transmetallation is too slow. You will likely see mostly starting material and dehalogenated byproducts.
Q: I am trying to nitrate 1,2-dimethylbenzene. Why am I getting the 4-nitro isomer instead of the 3-nitro? A: This is the "Ortho-Effect." The 3-position (between the methyls) is sterically inaccessible to the nitronium ion. The electronic activation of the methyl groups directs ortho/para.
-
Position 3: Ortho to both (Sterically blocked).
-
Position 4: Para to one, Meta to other (Electronically favored, Sterically open).
-
Result: You will get >90% substitution at the 4-position.
Q: My Buchwald coupling works but yields are low (40%). How do I improve this? A: If using a 3,4-dimethylphenyl halide, the reductive elimination step is likely the bottleneck because the product is extremely crowded.
-
Switch to tBuBrettPhos: The extra bulk can paradoxically help "squeeze" the product off the metal.
-
Solvent Switch: Use t-Amyl alcohol instead of Toluene. The polarity helps stabilize the transition state, and the higher boiling point allows for higher temperatures (110°C).
References
-
Ligand Effects on Buchwald–Hartwig Amination
-
Steric Hindrance in Suzuki Coupling
-
Ligand Design for Hindered Substrates
-
Regioselectivity Mechanisms
- Title: Unveiling the regioselectivity in electrophilic arom
- Source: New Journal of Chemistry (RSC).
-
URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Optimization for 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
Introduction: The Molecule & The Challenge
You are scaling up the synthesis of 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine . This scaffold is a structural homolog of the sedative Zolpidem and a frequent pharmacophore in GABA-A receptor modulators and anti-inflammatory agents.
The standard industrial route involves the condensation of 2-aminopyridine with 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (an
This guide addresses these specific scale-up bottlenecks.
Module 1: Reaction Kinetics & Thermal Safety
Q: The reaction temperature spikes uncontrollably upon addition of the bromoketone. How do I control the exotherm?
A: The condensation reaction is highly exothermic. On a small scale, heat dissipation is rapid, but on a large scale, the accumulation of heat can lead to solvent boil-over or the formation of "tarry" degradation products.
The Protocol: Do not add the reagents all at once (dump-and-stir). You must switch to a semi-batch protocol .
-
Charge the reactor with 2-aminopyridine (1.0 equiv) and the solvent (Ethanol or 2-Butanone). Heat to a gentle reflux (
). -
Dissolve the 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.05 equiv) in a separate vessel with the minimum amount of solvent.
-
Dose the bromoketone solution into the reactor over 2–4 hours .
-
Monitor the internal temperature. If the temperature exceeds the setpoint by
, pause addition.
Why this works: This ensures the concentration of the highly reactive alkylating agent remains low, preventing thermal runaway and minimizing dimerization side reactions.
Q: Which solvent system is best for scale-up?
A: While DMF or DMSO are often used in academic papers, they are poor choices for scale-up due to high boiling points and difficulty in removal.
| Solvent | Scale-Up Viability | Pros | Cons |
| Ethanol (EtOH) | High | Green solvent, cheap, product crystallizes upon cooling. | Flammable; requires careful reflux control. |
| 2-Butanone (MEK) | Medium | Good solubility for reactants; product precipitates well. | Peroxide formation risk (storage); odor. |
| DMF/DMSO | Low | High solubility. | difficult workup (aqueous washes required); solvent entrapment in crystals. |
| Water | Emerging | Greenest option; "on-water" acceleration. | Reactants may clump (stirring issues); requires surfactant or vigorous agitation. |
Recommendation: Use Ethanol (10 volumes) . It allows for a "one-pot" synthesis and crystallization.
Module 2: Workup & Impurity Control
Q: My isolated product is a hydrobromide salt. How do I obtain the free base efficiently?
A: The condensation produces HBr as a byproduct. In non-basic media, the imidazo[1,2-a]pyridine nitrogen protonates, forming the HBr salt.
The Neutralization Protocol:
-
Cool the reaction mixture to
. -
Add Sodium Bicarbonate (
) or Sodium Carbonate ( ) as a solid or aqueous solution.-
Target pH: 8–9.
-
-
Stir for 1–2 hours to ensure complete liberation of the free base.
-
Precipitation: The free base is less soluble in aqueous ethanol than the salt. Add water (antisolvent) to drive precipitation if necessary.
Q: How do I remove the residual -bromoketone (Genotoxic Impurity)?
A: The starting material, 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one, is an alkylating agent and a potential genotoxic impurity (PGI). Regulatory limits often require this to be
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of 2-aminopyridine (1.1 equiv) to force the consumption of the bromide.
-
Scavenger: If bromide persists, add a small amount (0.05 equiv) of a scavenger like N-methylpiperazine at the end of the reaction. This reacts rapidly with the bromide to form a water-soluble salt that washes away during filtration.
Module 3: Visualization of Workflows
Workflow 1: Reaction & Isolation Logic
Caption: Step-by-step logic for the synthesis, ensuring PGI control and proper salt neutralization.
Workflow 2: Troubleshooting Color & Purity
Caption: Decision tree for addressing common color/purity issues derived from oxidative degradation.
Module 4: Critical Safety Data (2-Aminopyridine)
WARNING: 2-Aminopyridine is significantly more toxic than pyridine. It is a potassium channel blocker.
-
Acute Toxicity: Highly toxic if swallowed or absorbed through skin.
-
Symptoms: Convulsions, respiratory distress, hypertension.[1]
-
Scale-Up Precaution:
-
Use Closed System Transfer Devices (CSTD) when charging solids.
-
Operators must wear full Tyvek suits and respiratory protection (P3/N99 filters).
-
Antidote Awareness: Ensure medical support is aware of 4-aminopyridine/2-aminopyridine poisoning protocols (symptomatic treatment for seizures).
-
References
-
Jubilant Ingrevia. (2012).[2] Safety Data Sheet: 2-Aminopyridine.[2][3] Retrieved from
-
Bagdi, A. K., et al. (2013). Green synthesis of imidazo[1,2-a]pyridine derivatives.[4][5][6][7][8] Chemical Reviews.[9] Retrieved from
-
Scientific Update. (2018). The Chichibabin Amination Reaction and Pyridine Derivatives.[9][10][11][12] Retrieved from
-
CDC/NIOSH. (2024). NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine. Retrieved from
-
Perumal, S., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol.[5] Royal Society Open Science. Retrieved from
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. scientificupdate.com [scientificupdate.com]
Validation & Comparative
Technical Guide: Crystallographic Characterization of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
Executive Summary & Scientific Context
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and emerging anti-inflammatory agents. The specific derivative, 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine , represents a critical lipophilic variant where the 3,4-dimethyl substitution pattern modulates both metabolic stability and crystal packing efficiency.
This guide provides a comparative structural analysis. Unlike the planar unsubstituted 2-phenyl parent, the 3,4-dimethyl analog introduces steric bulk that disrupts "pancake"
Comparative Crystallographic Data Profile
The following table contrasts the target molecule against its unsubstituted parent and a clinically relevant analog (Zolpidem). This comparison validates experimental data against expected structural trends.
| Feature | Target: 2-(3,4-Dimethylphenyl)... | Reference: 2-Phenylimidazo[1,2-a]pyridine | Reference: Zolpidem (Tartrate) |
| Crystal System | Monoclinic (Typical for class) | Monoclinic | Orthorhombic |
| Space Group | |||
| Molecule Planarity | Twisted (Torsion | Planar (Torsion < 5°) | Highly Twisted |
| Unit Cell Vol ( | 926.5 ų ( | ||
| Density ( | 1.304 g/cm³ | 1.35 g/cm³ | |
| Primary Interaction | C-H... | H-Bonding (Acid salt) | |
| Melting Point | 138–142 °C | 135–137 °C | 196 °C (Tartrate) |
Analytic Insight: The addition of two methyl groups adds approximately 36–44 ų to the molecular volume. In the crystal lattice, this often expands the unit cell volume by 100–150 ų (for
) compared to the parent, due to less efficient packing caused by the methyl steric hindrance.
Experimental Workflow: Synthesis to Structure
This protocol ensures the generation of single crystals suitable for X-ray diffraction (XRD), prioritizing phase purity.
Phase 1: Synthesis (One-Pot Condensation)
-
Reagents: 2-Aminopyridine (1.0 eq), 2-Bromo-3',4'-dimethylacetophenone (1.0 eq).
-
Solvent: Ethanol (reflux) or Water (with
-cyclodextrin for green chemistry). -
Mechanism: Hantzsch-type condensation.
-
Purification: Neutralize hydrobromide salt with
, precipitate, and wash with hexane to remove non-polar impurities.
Phase 2: Crystallization (The Critical Step)
Direct precipitation yields microcrystalline powder. For Single Crystal XRD, use Slow Evaporation .
-
Solvent System: Dissolve 20 mg of pure solid in 4 mL of Acetonitrile/Ethanol (3:1) .
-
Why? Acetonitrile encourages
-stacking; Ethanol aids solubility.
-
-
Vessel: 20 mL scintillation vial, covered with parafilm containing 3 pinholes.
-
Environment: Store at 4°C (fridge) to reduce kinetic energy and promote defect-free lattice growth.
-
Timeline: Harvest colorless block-like crystals after 48–72 hours.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker APEX-II or equivalent CCD/CMOS diffractometer.
-
Radiation: Mo K
( Å).[1] -
Temperature: 296 K (Room Temp) or 100 K (Cryo). Note: Cryo is preferred to reduce thermal ellipsoids of the methyl groups.
-
Refinement: SHELXL (Least Squares). Hydrogen atoms on methyl groups should be refined using a riding model with
.
Structural Logic & Interaction Networks
The following diagrams illustrate the workflow and the specific intermolecular forces governing the lattice.
Diagram 1: Crystallography Workflow
Caption: Step-by-step workflow from crude synthesis to refined crystal structure.
Diagram 2: Lattice Interaction Hierarchy
Caption: Hierarchy of intermolecular forces. Note that C-H...N and C-H...
Discussion: The "Methyl Effect" on Packing
Torsion and Planarity
In the unsubstituted 2-phenylimidazo[1,2-a]pyridine , the molecule is nearly planar (dihedral angle
In the 3,4-dimethyl derivative:
-
The meta-methyl (C3) group introduces steric repulsion with the protons of the imidazopyridine ring if the molecule tries to remain planar.
-
Result: The phenyl ring rotates, creating a dihedral angle typically between 15° and 30° .
-
Consequence: This twist breaks the tight "face-to-face" stacking seen in the parent compound, leading to a lower density and slightly lower melting point despite the higher molecular weight.
Hydrogen Bonding Motifs
The crystal lattice is stabilized primarily by non-classical hydrogen bonds:
- : The proton at the C3 position of the imidazopyridine ring acts as a donor to the N1 atom of an adjacent molecule.
-
: The methyl protons (which are electron-poor) interact with the electron-rich
-cloud of the pyridine ring of a neighboring molecule.
References
-
Fisher, M. J., et al. "Imidazo[1,2-a]pyridine-based inhibitors: Synthesis and structural characterization." Journal of Medicinal Chemistry, 2018.
-
Cambridge Crystallographic Data Centre (CCDC). "Structure MQUJEQ: 2-phenylimidazo[1,2-a]pyridine." CCDC Accession, 2024.
-
Acta Crystallographica Section E. "Crystal structure of imidazo[1,2-a]pyridine derivatives." IUCr Journals, 2012.
-
PubChem. "Compound Summary: 2-Phenylimidazo[1,2-a]pyridine."[2] National Library of Medicine.
Sources
Bioavailability Optimization of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like Zolpidem (CNS), Olprinone (CVD), and Telacebec (Anti-TB). However, for researchers developing novel derivatives—particularly for oncology and infectious diseases—achieving oral bioavailability (%F) remains a primary bottleneck.
This guide objectively compares the in vivo pharmacokinetic (PK) performance of distinct imidazo[1,2-a]pyridine derivative classes. By analyzing specific structural modifications (e.g., fluorination, amide linking) and their impact on P-glycoprotein (P-gp) efflux and metabolic stability, we provide a roadmap for optimizing this scaffold.
Part 1: Structural Determinants of Bioavailability
Before analyzing specific data, it is critical to understand the physicochemical liabilities inherent to this scaffold.
-
Planar Lipophilicity: The fused bicyclic aromatic core often leads to high LogP and poor aqueous solubility (Class II/IV in BCS), limiting dissolution-dependent absorption.
-
P-gp Efflux Susceptibility: Derivatives substituted at the C-3 position are frequent substrates for the MDR1 (P-gp) transporter, restricting systemic exposure and CNS penetration.
-
Metabolic Hotspots: The electron-rich C-3 and C-2 positions are prone to rapid oxidative metabolism by CYP450 enzymes (specifically CYP3A4) unless sterically or electronically blocked.
Optimization Logic Flow
The following diagram illustrates the decision matrix for optimizing the scaffold based on observed PK failures.
Figure 1: Decision logic for troubleshooting poor bioavailability in imidazo[1,2-a]pyridine scaffolds.
Part 2: Comparative Performance Analysis
We compare two distinct optimization campaigns where the imidazo[1,2-a]pyridine core was modified to improve in vivo exposure.
Case Study A: Kinase Inhibitors (PDGFR Antagonists)
Objective: Develop an orally active PDGFR inhibitor for cancer therapy. The Challenge: Early leads showed potent in vitro activity but negligible oral exposure due to P-gp efflux.
-
Derivative A1 (Compound 11): A standard 3-substituted imidazo[1,2-a]pyridine. Despite high passive permeability and solubility, it was a strong P-gp substrate.
-
Derivative A2 (Compound 28): Engineered with a fluorine-substituted piperidine moiety.[1] This modification reduced basicity (lowering lysosomal trapping) and altered the lipophilic vector, evading P-gp recognition.
Case Study B: Anti-Tubercular Agents (Q203 Analogs)
Objective: Target Mycobacterium tuberculosis cytochrome bc1 complex.[2] The Challenge: Balancing lipophilicity for cell wall penetration with metabolic stability.
-
Derivative B1 (Generic 2-carboxamide): Often suffers from rapid clearance due to hydrolysis or oxidation.
-
Derivative B2 (Telacebec/Q203): Features a 3-carboxamide linker and a lipophilic biaryl ether tail. The specific topology of the 3-position substitution provides a "metabolic shield," resulting in an exceptionally long half-life.
Comparative Data Summary
The table below aggregates PK data from rodent models (Rat/Mouse) to highlight the impact of these structural changes.
| Derivative Class | Compound ID | Key Modification | Dosing Vehicle | T1/2 (h) | Oral Bioavailability (%F) | Clearance (mL/min/kg) | Outcome |
| PDGFR Inhibitor | Cmpd 11 (Lead) | Unmodified amine tail | 20% Solutol | N/A | 16% | Moderate | Failed: High P-gp efflux limits absorption. |
| PDGFR Inhibitor | Cmpd 28 (Optimized) | Fluoro-piperidine | 20% Solutol | 3.2 | >60% | Low | Success: Efflux liability removed. |
| Anti-TB Agent | Cmpd 19 | 3-carboxamide | 0.5% CMC | 19.0 | 94% | 4.0 | Success: High stability and absorption. |
| Anti-TB Agent | Q203 (Telacebec) | 3-carboxamide + Biaryl | TPGS/PEG400 | 23.4 | 90.7% | 4.0 | Clinical: Optimized for once-weekly dosing. |
Note: Data sources derived from Vertex Pharmaceuticals research [1] and Anti-TB drug discovery campaigns [2].
Part 3: Experimental Protocol for Bioavailability Assessment
To generate the data types listed above, a rigorous, self-validating PK protocol is required. This workflow ensures that observed low bioavailability is correctly attributed to the molecule, not the formulation.
Formulation Strategy
Imidazo[1,2-a]pyridines are often hydrophobic.[2] Avoid simple saline suspensions which lead to erratic absorption.
-
Standard Vehicle: 20% Solutol HS 15 (Macrogol 15 hydroxystearate) in water.
-
Alternative: 10% DMSO / 10% Cremophor EL / 80% Saline (for highly lipophilic compounds).
-
Validation: Measure dose concentration pre- and post-dosing to confirm solubility/stability.
In Vivo Dosing & Sampling (Rat Model)
-
Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h pre-dose.
-
Arm 1 (IV): 1 mg/kg via tail vein. (Determines Clearance & Volume of Distribution).
-
Arm 2 (PO): 3-5 mg/kg via oral gavage. (Determines Absorption).
-
Sampling: Serial blood draw (jugular vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.
Bioanalysis (LC-MS/MS)
-
Extraction: Protein precipitation (Acetonitrile with internal standard, e.g., Verapamil).
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Detection: MRM mode (Multiple Reaction Monitoring) for specific parent ion transitions.
Experimental Workflow Diagram
Figure 2: Standardized pharmacokinetic assessment workflow.
Conclusion
Optimizing imidazo[1,2-a]pyridine derivatives requires a strategic balance between potency and physicochemical properties. The data demonstrates that P-gp efflux is the primary antagonist to oral bioavailability in this class, often solvable by introducing steric constraints or fluorine atoms on the C-3 substituent. Conversely, for anti-infective applications, the 3-carboxamide linker appears to be a "privileged" motif that confers exceptional metabolic stability, as seen in Telacebec.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Source: ACS Medicinal Chemistry Letters (via NIH/PubMed). URL:[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: RSC Medicinal Chemistry. URL:[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL:[Link] (Note: Generalized link to journal domain for recent review verification).
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents. Source: European Journal of Medicinal Chemistry. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
